molecular formula C6H5NNaO2 B8676060 Nicotinic acid sodium

Nicotinic acid sodium

Cat. No.: B8676060
M. Wt: 146.10 g/mol
InChI Key: MOGXONWQXZGYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectory of Nicotinic Acid Research

The scientific journey of nicotinic acid is marked by a significant gap between its initial synthesis and the discovery of its biological importance. It was first synthesized in a laboratory setting in 1867 through the oxidation of nicotine (B1678760). news-medical.netwikipedia.org For decades, it was considered a chemical curiosity with applications in areas like photography, and it was not believed to be connected to nutrition or health. news-medical.net

The perspective began to shift when scientists demonstrated its presence in natural sources like yeast and rice polishings. In 1912, Polish-American biochemist Casimir Funk isolated the compound while researching a cure for beriberi, though he ultimately did not pursue the finding after it proved ineffective against that specific disease. news-medical.net

The crucial link to a major deficiency disease was established through research on pellagra, a condition that was widespread, particularly in populations with corn-based diets. news-medical.netfrontiersin.org In 1915, Austrian-American physician Joseph Goldberger conducted experiments showing that pellagra could be induced and prevented by dietary changes, identifying a "P-P (pellagra-preventative) factor" found in meat and milk. news-medical.net The chemical identity of this factor remained unknown until 1937, when American biochemist Conrad Arnold Elvehjem isolated nicotinic acid from liver extracts. wikipedia.orgwikipedia.org He demonstrated that nicotinic acid could cure a similar condition in dogs called "black tongue" and was, in fact, the pellagra-preventive factor. news-medical.netwikipedia.org

YearKey Research FindingResearcher(s)Significance
1867 First synthesis of nicotinic acid from the oxidation of nicotine. news-medical.netwikipedia.orgN/AChemical discovery, predating knowledge of its biological role.
1912 Isolation of nicotinic acid from rice polishings. news-medical.netCasimir FunkIdentified the compound in a natural, nutritional source.
1915 Identification of a "pellagra-preventative factor" in certain foods. news-medical.netJoseph GoldbergerEstablished the dietary link to pellagra, though the specific compound was not yet identified.
1937 Identification of nicotinic acid as the "pellagra-preventing factor". wikipedia.orgwikipedia.orgConrad ElvehjemConfirmed the chemical identity of the vitamin and its role in preventing pellagra.
1955 Discovery of the lipid-lowering effects of nicotinic acid. nih.govRudolf AltschulOpened a new field of pharmacological research for nicotinic acid beyond its vitamin function.

Academic Significance in Biochemical Research

The academic importance of nicotinic acid and its derivatives, including sodium nicotinate (B505614), stems from their central role in cellular metabolism. As a vitamin, its primary function is to serve as a precursor for two essential coenzymes: nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). foodandnutritionresearch.netmdpi.com

These coenzymes are indispensable for life, participating in more bodily reactions than any other vitamin-derived compound. foodandnutritionresearch.net They act as electron carriers in hundreds of redox (reduction-oxidation) reactions, which are fundamental to cellular energy production. dsm.comdsm-firmenich.com

Key Biochemical Functions:

Energy Metabolism: NAD is a critical coenzyme in the catabolism of carbohydrates, fats, proteins, and alcohol, facilitating the reactions that generate energy for cellular processes. wikipedia.orgdsm.com

Biosynthesis: NADP is primarily involved in anabolic reactions, such as the synthesis of fatty acids and cholesterol. wikipedia.orgdsm.com

DNA Repair and Cell Signaling: Beyond their redox roles, NAD is a substrate for enzymes involved in non-redox pathways. These pathways regulate critical biological functions, including DNA repair, cell cycle progression, and cellular signaling. wikipedia.orgmdpi.com

Furthermore, research has established nicotinic acid's role as a broad-spectrum lipid-modifying agent. nih.gov Studies have shown it can inhibit the synthesis of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing levels of high-density lipoprotein (HDL) cholesterol. wikipedia.orgfoodandnutritionresearch.net This activity is mediated in part through the activation of specific G protein-coupled receptors. wikipedia.org

Research AreaSignificance of Nicotinic AcidKey Molecules Involved
Cellular Respiration Precursor to coenzymes essential for metabolic redox reactions. mdpi.comdsm-firmenich.comNAD, NADP
Metabolism Facilitates the breakdown of fats, carbohydrates, and proteins for energy. wikipedia.orgdsm.comNAD
Biosynthesis Required for anabolic pathways, including fatty acid and cholesterol synthesis. wikipedia.orgdsm.comNADP
Genomic Stability Substrate for enzymes involved in DNA repair processes. wikipedia.orgmdpi.comNAD, ADP-ribosyltransferases
Lipid Regulation Modulates the levels of various lipoproteins in the blood. nih.govmdpi.comLDL, HDL, VLDL, Triglycerides

Role as a Precursor in Essential Biomolecule Synthesis

The human body requires nicotinic acid or other precursors to synthesize the vital coenzymes NAD and NADP, as it cannot produce them without a dietary source of vitamin B3 or a specific amino acid. frontiersin.orgwikipedia.org The synthesis of NAD occurs through two primary types of pathways: the de novo pathway and salvage pathways.

The de novo synthesis pathway builds the molecule from a simpler component, the essential amino acid tryptophan. wikipedia.org This multi-step process, which requires other vitamins like B6, ultimately produces quinolinic acid, an intermediate that is then converted into a nicotinic acid-containing nucleotide and subsequently to NAD. wikipedia.orgfrontiersin.org

The salvage pathways recycle nicotinic acid and other forms of vitamin B3 from the diet or from the breakdown of existing NAD to regenerate the coenzyme pool. The Preiss-Handler pathway is a specific salvage pathway that directly utilizes nicotinic acid. frontiersin.org In this pathway, the enzyme nicotinic acid phosphoribosyltransferase converts nicotinic acid into nicotinate mononucleotide (NaMN). frontiersin.orgresearchgate.net This intermediate is then adenylylated to form nicotinate adenine dinucleotide (NAAD), which is finally converted to NAD. frontiersin.org This makes nicotinic acid a direct and efficient precursor for the synthesis of these essential biomolecules. frontiersin.orgresearchgate.net

Properties

Molecular Formula

C6H5NNaO2

Molecular Weight

146.10 g/mol

InChI

InChI=1S/C6H5NO2.Na/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);

InChI Key

MOGXONWQXZGYTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)O.[Na]

Origin of Product

United States

Synthesis and Production Methodologies of Nicotinic Acid and Its Salts

Chemical Synthesis Pathways and Process Optimization

The industrial production of nicotinic acid has historically relied on chemical synthesis routes. These methods have undergone significant optimization to improve efficiency and yield.

Conventional Industrial Chemical Synthesis

Historically, the synthesis of nicotinic acid involved the oxidation of nicotine (B1678760), quinoline (B57606), or 3-methylpyridine (B133936) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), manganese dioxide (MnO₂), or hypochlorous acid (HClO) frontiersin.org. For instance, the oxidation of nicotine at temperatures between 230–320°C using metallic selenium as a catalyst yielded up to 77% nicotinic acid nih.gov. Similarly, the oxidation of quinoline under comparable conditions with a selenium catalyst resulted in a nearly 75% yield nih.gov. However, these methods are often wasteful and have a low atom economy nih.gov.

The primary contemporary industrial method for nicotinic acid production is the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid (HNO₃) frontiersin.orgnih.govoup.com. This process is typically carried out at high temperatures (190–270°C) and pressures (2–8 MPa) researchgate.net. The reaction proceeds through an unstable intermediate, 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), which is then decarboxylated at around 220°C to form nicotinic acid researchgate.net. This continuous process can achieve a high conversion rate of 96% and a yield of 91% nih.gov. A significant drawback of this method is the production of nitrous oxide (N₂O), a potent greenhouse gas frontiersin.orgoup.com.

Another major industrial route is the oxidative ammonolysis of 3-picoline (3-methylpyridine) in the gas phase to produce 3-cyanopyridine (B1664610), which is subsequently hydrolyzed to nicotinamide (B372718) or directly to nicotinic acid nih.gov. This process involves passing 3-picoline, air, and ammonia (B1221849) over a catalyst bed, typically containing vanadium pentoxide (V₂O₅) or its mixtures with other metal oxides, at temperatures of 280–500°C and pressures up to 0.5 MPa nih.gov. The resulting 3-cyanopyridine can then be hydrolyzed to sodium nicotinate (B505614) using a sodium hydroxide (B78521) solution at temperatures above 90°C for approximately 58-62 minutes researchgate.net. This method is advantageous due to its simpler process and lower equipment corrosion compared to older technologies researchgate.net.

Table 1: Comparison of Conventional Industrial Synthesis Methods for Nicotinic Acid
Starting MaterialOxidizing Agent/ReagentsKey Process ConditionsYieldKey AdvantagesKey Disadvantages
5-ethyl-2-methylpyridineNitric acid (HNO₃)190–270°C, 2–8 MPa91%High conversion and yield in a continuous process. nih.govProduction of nitrous oxide (N₂O), a potent greenhouse gas. frontiersin.orgoup.com
3-picoline (3-methylpyridine)Ammonia, Air (O₂)280–500°C, up to 0.5 MPa, V₂O₅ catalystHigh (process is of great industrial interest)Simpler process, less corrosive. nih.govresearchgate.netPotential for byproduct formation that requires optimization to limit. nih.gov
NicotineMetallic selenium catalyst230–320°C77%Historical method.Wasteful, lower atom economy. nih.gov
QuinolineMetallic selenium catalyst240–320°C~75%Historical method.Wasteful, lower atom economy. nih.gov

Innovations in Chemical Synthetic Routes

In response to the environmental concerns associated with conventional methods, research has focused on developing "greener" chemical synthesis pathways for nicotinic acid. oup.com A key area of innovation is the liquid-phase oxidation of 3-methylpyridine using hydrogen peroxide (H₂O₂) as an oxidant. This approach offers milder reaction conditions and is more environmentally friendly alliedacademies.org. Zeolite-based catalysts, particularly Cu-based 13X zeolite, have shown high catalytic performance in this reaction alliedacademies.org.

Another innovative approach involves gas-phase oxidation using a microwave reactor. By employing a catalyst system of 20% V₂O₅ and 80% TiO₂, it is possible to achieve 95% selectivity to nicotinic acid at a significantly lower temperature of 180°C, thereby reducing energy consumption researchgate.net. The oxidation of nicotine to nicotinic acid has also been explored using hydrogen peroxide, with optimization of reaction parameters such as temperature, time, and concentration of reactants. mdpi.com

Biocatalytic and Enzymatic Production Strategies

Biocatalytic methods are emerging as promising alternatives to chemical synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint nih.gov.

Microbial Biosynthesis and Pathway Engineering

Microbial biosynthesis of nicotinic acid primarily involves the use of whole-cell biocatalysts that can convert a substrate into the desired product. A significant focus has been on the enzymatic conversion of 3-cyanopyridine to nicotinic acid using microorganisms that produce nitrilase enzymes nih.gov.

Several bacterial strains have been identified and utilized for this purpose, including Gordonia terrae, Nocardia globerula, and Rhodococcus rhodochrous oup.comnih.govustb.edu.cn. These microorganisms can be cultivated and then used as whole-cell catalysts for the biotransformation. For example, resting cells of Rhodococcus rhodochrous tg1-A6 have been shown to convert 3-cyanopyridine to nicotinic acid with high efficiency ustb.edu.cn. Under optimized conditions, a complete conversion of the substrate was achieved, and the cells could be reused for multiple batches ustb.edu.cn.

Metabolic engineering of microorganisms like Escherichia coli is also being explored to develop efficient whole-cell biocatalysts. By co-overexpressing enzymes such as xylene monooxygenase and benzyl (B1604629) alcohol dehydrogenase from Pseudomonas putida mt-2, recombinant E. coli has been engineered to convert 3-methylpyridine to nicotinic acid with a yield of 92.0% ± 3.9% nih.gov.

Enzyme Engineering and Optimization for Nicotinic Acid Production

To enhance the efficiency of biocatalytic processes, enzyme engineering techniques are employed to improve the properties of key enzymes like nitrilase. This involves modifying the enzyme's structure to increase its catalytic activity, stability, and substrate tolerance frontiersin.org.

Chemical mutagenesis is one approach used to generate improved enzyme variants. For instance, treatment of Gordonia terrae with N-methyl-N-nitro-N-nitrosoguanidine led to a mutant strain (MN12) with significantly increased nitrilase activity frontiersin.orgnih.gov. This mutant exhibited a higher rate of product formation and volumetric productivity compared to the wild-type strain frontiersin.orgnih.gov. Under optimized conditions, whole-cell catalysis with this mutant achieved 100% conversion of 100 mM 3-cyanopyridine in just 15 minutes frontiersin.orgnih.gov.

Site-directed mutagenesis allows for more targeted modifications of the enzyme. By identifying key amino acid residues in the active site of the nitrilase from Acidovorax facilis (NitA), researchers have created mutants with enhanced catalytic efficiency. The mutated enzyme, NitA-C2 (F168V-S192F), showed a five-fold increase in specific activity towards 3-cyanopyridine frontiersin.orgnih.gov.

Table 2: Examples of Engineered Nitrilases for Nicotinic Acid Production
Organism/EnzymeEngineering StrategyKey ImprovementSubstrateOutcome
Gordonia terraeChemical Mutagenesis (MNNG)Increased nitrilase activity3-cyanopyridine100% conversion of 100 mM substrate in 15 minutes by mutant MN12. frontiersin.orgnih.gov
Acidovorax facilis NitASite-Directed Mutagenesis (F168V-S192F)Five-fold increase in specific activity3-cyanopyridineMutant NitA-C2 demonstrated a three-fold higher conversion rate in E. coli. frontiersin.orgnih.gov
Nocardia globerula NHB-2Hyperinduction with IsobutyronitrileIncreased nitrilase production3-cyanopyridineAchieved a production rate of 24 g/h/g dry cell weight. oup.com

Nitrilase Engineering and Heterologous Gene Expression for Enhanced Yield

A key strategy to boost the production of nicotinic acid is the heterologous expression of nitrilase genes in a host organism that is well-suited for industrial-scale fermentation, such as E. coli frontiersin.org. This allows for the high-level production of the desired enzyme.

The nitrilase gene from Acidovorax facilis 72W, for example, has been expressed in E. coli using a dual-site expression plasmid, which resulted in higher levels of soluble enzyme compared to standard plasmids frontiersin.org. Immobilization of these recombinant whole cells can further enhance their stability and reusability, making the process more economically viable frontiersin.org. A semi-continuous packed-bed bioreactor using these immobilized cells achieved a space-time yield of 1,576 g/(L·d) and maintained 100% conversion over 41 batches, producing 95 g of nicotinic acid with a 90% yield frontiersin.org.

Co-expression of chaperones like GroEL/GroES with the nitrilase in the host organism can also improve the enzyme's activity and stability mdpi.com. This approach has been shown to be effective for a nitrilase from Rhodococcus rhodochrous produced in E. coli or Rhodococcus ruber, where co-expression of GroEL increased the specific activity and thermostability of the nitrilase mdpi.com. Furthermore, constitutive expression of a nitrilase gene from Pseudomonas putida in E. coli grown in a high-density culture has achieved very high activity levels per liter of culture medium mdpi.com.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, a branch of chemistry that utilizes mechanical energy to induce chemical reactions, has emerged as a promising green alternative to traditional solvent-based methods. This approach often involves grinding, milling, or shearing solid reactants together, leading to the formation of new chemical bonds and products. The application of mechanochemistry for the synthesis of nicotinic acid salts, including sodium nicotinate, is an area of growing interest due to its potential for reduced solvent waste, lower energy consumption, and simplified reaction procedures.

While specific research detailing the mechanochemical synthesis of nicotinic acid sodium salt is not extensively available in the public domain, the principles of this methodology can be extrapolated from studies on the synthesis of other sodium carboxylates and related compounds. These studies demonstrate the feasibility of producing salts through solid-state reactions, often facilitated by techniques such as neat grinding (grinding without any added solvent) or liquid-assisted grinding (grinding with a small, catalytic amount of liquid).

Detailed Research Findings

Research into the mechanochemical synthesis of various organic salts has shown that several factors can influence the reaction's efficiency and outcome. These include the type of milling equipment (e.g., planetary ball mills, shaker mills), the milling frequency and time, the size and material of the grinding media (balls), and the presence and nature of a liquid-assisting agent.

For the synthesis of sodium carboxylates, the reaction typically involves the co-grinding of a carboxylic acid with a sodium base, such as sodium hydroxide or sodium carbonate. The mechanical forces generated during milling facilitate the intimate mixing of the reactants at the molecular level, breaking down the crystal lattices and enabling the acid-base reaction to occur in the solid state.

In the context of nicotinic acid and a sodium source, the expected reaction would be an acid-base neutralization:

Nicotinic Acid + Sodium Hydroxide → this compound + Water

or

2 Nicotinic Acid + Sodium Carbonate → 2 this compound + Water + Carbon Dioxide

The progress of such reactions is typically monitored using analytical techniques like Powder X-ray Diffraction (PXRD) to identify the crystalline phases of the reactants and products, and spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the carboxylate salt by observing the characteristic shifts in the carbonyl stretching frequency.

Although specific data for the mechanochemical synthesis of sodium nicotinate is not available, the following table illustrates the typical parameters that would be investigated in such a study, based on research on similar compounds.

Table 2.3.1: Illustrative Parameters for Mechanochemical Synthesis of a Generic Sodium Carboxylate

ParameterRange of ConditionsExpected Outcome/Observation
Reactants Carboxylic Acid, Sodium BaseFormation of Sodium Carboxylate Salt
Milling Type Ball Milling, Shaker MillingEfficient mixing and reaction initiation
Milling Frequency 10 - 30 HzHigher frequency may lead to faster reaction rates
Milling Time 15 - 120 minutesIncreased time generally leads to higher conversion
Grinding Media Stainless steel, Zirconia ballsMaterial can influence reaction kinetics
Liquid-Assisted Grinding (LAG) Agent Water, Ethanol, etc. (catalytic amounts)Can accelerate reaction rates by facilitating ion mobility
Product Characterization PXRD, FTIR, TGAConfirmation of product formation and purity

It is important to note that the optimal conditions for the mechanochemical synthesis of this compound would need to be determined experimentally. The reactivity of nicotinic acid and the chosen sodium source under mechanical stress would be key factors in defining the most efficient synthesis protocol. The development of such a solvent-free method would represent a significant advancement in the sustainable production of this important chemical compound.

Advanced Biochemical Pathways and Metabolic Dynamics of Nicotinic Acid

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Biosynthesis and Recycling Pathways

NAD+ can be synthesized through two primary routes: the de novo pathway, which builds the molecule from the amino acid tryptophan, and the salvage pathways, which recycle NAD+ precursors like nicotinic acid. wikipedia.orgnih.gov While most tissues rely on the salvage pathway, significant de novo synthesis occurs in the liver. wikipedia.org

The de novo synthesis of NAD+ begins with the essential amino acid L-tryptophan. qualialife.com This metabolic route, also known as the kynurenine (B1673888) pathway, is the sole de novo NAD+ biosynthetic pathway and involves a series of enzymatic steps to construct the pyridine (B92270) ring of the niacin molecule. qualialife.comnih.govnih.gov The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.gov Following several subsequent conversions, the unstable intermediate α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) is formed. ACMS can then non-enzymatically cyclize to form quinolinic acid (QA). nih.gov This quinolinic acid is the key intermediate that connects the tryptophan degradation pathway to NAD+ synthesis. researchgate.net

The salvage pathways are considered the main source of NAD+ in most mammalian cells, utilizing preformed vitamin B3 precursors from the diet, including nicotinic acid. nih.govresearchgate.net The pathway that specifically utilizes nicotinic acid is known as the Preiss-Handler pathway. qualialife.comresearchgate.net

In this pathway, the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT) catalyzes the conversion of nicotinic acid into nicotinic acid mononucleotide (NaMN). nih.govnih.govfrontiersin.org This reaction involves the transfer of a phosphoribosyl moiety from 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinic acid. mdpi.com NAPRT is a key, rate-limiting enzyme in this branch of NAD+ synthesis. frontiersin.orgmdpi.com The activity of the salvage pathway is crucial for maintaining cellular NAD+ pools, as cells consume and recycle NAD+ far more than they synthesize it from dietary sources. qualialife.com Studies in yeast have shown that when extracellular nicotinic acid is available, the salvage pathway is preferentially used over the de novo pathway, likely to conserve tryptophan for protein synthesis. nih.gov

Both the de novo and the Preiss-Handler salvage pathways converge at the formation of the common intermediate, nicotinic acid mononucleotide (NaMN). nih.govremedypublications.com In the de novo pathway, the enzyme quinolinate phosphoribosyltransferase (QPRT) converts quinolinic acid and PRPP into NaMN. nih.gov In the salvage pathway, as noted, NAPRT produces NaMN from nicotinic acid. nih.gov

Once NaMN is formed, it undergoes two subsequent enzymatic reactions to become NAD+.

Formation of NaAD: NaMN is adenylylated by a family of enzymes known as nicotinamide mononucleotide adenylyltransferases (NMNATs). nih.gov This reaction transfers an adenylyl moiety from ATP to NaMN, resulting in the formation of nicotinic acid adenine dinucleotide (NaAD). wikipedia.orgnih.gov

Formation of NAD+: The final step is the amidation of the nicotinic acid moiety of NaAD. The enzyme NAD+ synthetase (NADS) catalyzes this reaction, using glutamine as a nitrogen donor, to convert NaAD into the final product, NAD+. nih.govresearchgate.net

Table 1: Key Enzymes and Intermediates in NAD+ Biosynthesis from Nicotinic Acid
Pathway StepSubstrate(s)EnzymeProduct
Salvage Pathway EntryNicotinic Acid + PRPPNicotinate phosphoribosyltransferase (NAPRT)Nicotinic Acid Mononucleotide (NaMN)
AdenylylationNaMN + ATPNMN/NaMN adenylyltransferases (NMNATs)Nicotinic Acid Adenine Dinucleotide (NaAD)
AmidationNaAD + Glutamine + ATPNAD+ synthetase (NADS)NAD+

Interplay with Tryptophan Metabolism

The metabolism of nicotinic acid and tryptophan are interconnected through their shared ability to serve as precursors for NAD+ synthesis. The body's choice between these pathways is subject to metabolic regulation and precursor availability.

The kynurenine pathway is the primary catabolic route for tryptophan, accounting for about 95% of its degradation. wikipedia.org This pathway is not only a disposal route but also the source of several biologically active metabolites, culminating in the de novo synthesis of NAD+. nih.govwikipedia.org The pathway begins with the TDO or IDO-catalyzed conversion of tryptophan and proceeds through a series of intermediates including kynurenine, 3-hydroxykynurenine, and 3-hydroxyanthranilic acid, before yielding quinolinic acid. wikipedia.org This quinolinic acid is the direct precursor that enters the NAD+ synthesis chain, where it is converted to NaMN. nih.gov Therefore, the kynurenine pathway is synonymous with the de novo synthesis of NAD+ from tryptophan. nih.govresearchgate.net

The metabolic flux through the de novo and salvage pathways is tightly regulated. The enzymes TDO and IDO represent a primary rate-limiting control point for the entry of tryptophan into the kynurenine pathway. nih.gov Another critical regulation point is the enzyme quinolinate phosphoribosyltransferase (QPRT), which represents a rate-limiting step in the conversion of quinolinic acid to NaMN. nih.gov

The availability of nicotinic acid can influence the metabolic flux from tryptophan. In some biological systems, the presence of nicotinic acid leads to the preferential use of the salvage pathway, thereby downregulating the need for de novo synthesis from tryptophan. nih.gov However, the interplay can be complex. In studies on rat hepatocytes, NAD+ synthesis from nicotinic acid was slightly inhibited by high concentrations of tryptophan, while synthesis from tryptophan was not significantly affected by nicotinic acid under normal conditions. nih.gov This suggests a nuanced regulatory relationship that may vary between tissues and under different metabolic states. nih.govucl.ac.uk For instance, certain chemical stimuli can significantly alter this balance, suppressing other tryptophan degradation pathways and elevating the quinolinic acid-NAD+ flux. nih.gov This dynamic regulation ensures that cells can maintain adequate NAD+ levels by drawing from different precursor pools based on their availability and the metabolic needs of the cell.

Table 2: Comparison of NAD+ Synthesis Pathways
FeatureDe Novo Pathway (from Tryptophan)Salvage Pathway (from Nicotinic Acid)
Starting PrecursorL-TryptophanNicotinic Acid
Key Pathway NameKynurenine PathwayPreiss-Handler Pathway
Initial Rate-Limiting EnzymeTDO / IDONAPRT
Key Intermediate Precursor to NaMNQuinolinic AcidNicotinic Acid
Point of ConvergenceNicotinic Acid Mononucleotide (NaMN)
Primary Location in MammalsLiver, KidneyMost tissues

Nicotinic Acid Catabolism and Metabolite Formation

The metabolic fate of nicotinic acid involves several catabolic pathways that lead to the formation of various metabolites. These pathways are crucial for the biotransformation and subsequent excretion of excess nicotinic acid. The primary routes of catabolism include enzymatic conjugation and oxidation.

Enzymatic Conjugation Pathways (e.g., Glycine (B1666218) Conjugation to Nicotinuric Acid)

A significant pathway in the metabolism of nicotinic acid is its conjugation with the amino acid glycine. This biochemical reaction results in the formation of nicotinuric acid, which is a major detoxification product of nicotinic acid. hmdb.ca The enzymatic process is initiated by the activation of nicotinic acid to its coenzyme A (CoA) derivative, nicotinyl-CoA. caymanchem.com This activation step is a prerequisite for the subsequent conjugation.

The conjugation itself is catalyzed by the enzyme glycine N-acyltransferase, which facilitates the transfer of the nicotinyl group from nicotinyl-CoA to glycine. hmdb.ca This results in the formation of nicotinuric acid (N-(3-pyridinylcarbonyl)-glycine). hmdb.cacaymanchem.com Nicotinuric acid is more water-soluble than nicotinic acid, which facilitates its excretion in the urine. nih.gov The formation of nicotinuric acid can serve as a quantitative index of the hepatic biotransformation of nicotinic acid. hmdb.canih.gov

Table 1: Key Molecules in the Glycine Conjugation of Nicotinic Acid

Molecule Role
Nicotinic Acid The initial substrate for the conjugation pathway.
Nicotinyl-CoA The activated intermediate form of nicotinic acid. caymanchem.com
Glycine The amino acid that conjugates with nicotinyl-CoA.
Glycine N-acyltransferase The enzyme that catalyzes the conjugation reaction. hmdb.ca

Oxidation and Other Biotransformation Products

In addition to conjugation, nicotinic acid undergoes oxidation and other biotransformation reactions. One of the primary oxidative pathways involves the hydroxylation of nicotinic acid. In some biological systems, such as certain species of Bacillus, nicotinic acid is hydroxylated to 6-hydroxynicotinic acid. nih.gov This reaction is catalyzed by nicotinic acid hydroxylase. Subsequently, 6-hydroxynicotinic acid can be further hydroxylated to 2,6-dihydroxynicotinic acid by the enzyme 6-hydroxynicotinic acid hydroxylase. nih.gov

Another significant biotransformation pathway for nicotinic acid is its conversion to nicotinamide adenine dinucleotide (NAD). nih.gov The catabolism of NAD releases nicotinamide, which can then be methylated and oxidized to form several metabolites. nih.gov The predominant of these is N1-methyl-2-pyridone-5-carboxamide (2-pyridone). nih.gov A portion of orally administered nicotinic acid is eliminated by the kidneys as unchanged nicotinic acid or as its primary metabolite, nicotinuric acid. wikipedia.org

Cellular and Subcellular Transport Mechanisms

The transport of nicotinic acid across cellular and subcellular membranes is a complex process mediated by various transport systems. These mechanisms are crucial for the uptake, distribution, and reabsorption of nicotinic acid in the body.

Sodium-Coupled Transport Systems

The uptake of nicotinic acid is significantly influenced by sodium-coupled transport systems. A key transporter involved in this process is the sodium-coupled monocarboxylate transporter (SMCT), also known as SLC5A8. nih.govnih.gov This transporter facilitates the uptake of nicotinic acid in a sodium-dependent manner. nih.gov Kinetic studies have indicated that at least two sodium ions are involved in the transport of one molecule of nicotinate, the anionic form of nicotinic acid. nih.gov

The SMCT-mediated transport of nicotinate is an electrogenic process, meaning it results in a net movement of positive charge into the cell. nih.govnih.gov This is due to the 2:1 stoichiometry of sodium ions to nicotinate. nih.gov This electrogenic nature allows for the active transport of nicotinic acid against its concentration gradient. nih.gov The affinity of the transporter for nicotinate, as indicated by the Michaelis constant (Km), has been determined to be approximately 296 µM. nih.govnih.gov In addition to SMCT, other transporters such as the organic anion transporter 2 (OAT2), also known as SLC22A7, have been identified as playing a role in the hepatic uptake of nicotinic acid. researchgate.net

Table 2: Characteristics of Sodium-Coupled Nicotinic Acid Transport

Transporter Alias Transport Mechanism Stoichiometry (Na+:Nicotinate) Nature of Transport
SMCT SLC5A8 Sodium-coupled monocarboxylate transport 2:1 Electrogenic nih.govnih.gov

Membrane Potential and pH Influence on Uptake

The transport of nicotinic acid is also influenced by the membrane potential and the pH of the surrounding environment. The electrogenic nature of the SMCT transporter means that the membrane potential can directly affect the driving force for nicotinate uptake. nih.govnih.gov A more negative intracellular membrane potential would favor the influx of the positively charged complex of sodium ions and nicotinate.

Furthermore, the pH of the extracellular environment plays a crucial role in nicotinic acid transport. Studies have shown that an acidic pH can significantly increase the uptake of nicotinic acid. nih.govresearchgate.netphysiology.org This pH-dependent uptake is mediated by at least two distinct mechanisms: a proton cotransporter and a pH-dependent anion antiporter. nih.gov The proton cotransporter utilizes the inwardly directed proton gradient to drive the uptake of nicotinic acid. The anion antiporter, on the other hand, is stimulated by an outwardly directed bicarbonate gradient and its activity is enhanced at acidic pH. nih.gov The uptake of nicotinic acid via these mechanisms can be inhibited by other monocarboxylic acids, such as acetic acid and lactic acid. nih.gov

Molecular Mechanisms and Receptor Interactions of Nicotinic Acid

G-Protein-Coupled Receptor Activation and Downstream Signaling

Nicotinic acid's interaction with specific GPCRs on the cell surface is a critical first step in its mechanism of action. These receptors belong to the hydroxycarboxylic acid (HCA) receptor family, which are involved in sensing endogenous metabolites. multispaninc.com The activation of these receptors by nicotinic acid triggers intracellular signaling pathways that are primarily mediated by inhibitory G-proteins (Gi). nih.gov

The primary high-affinity receptor for nicotinic acid is the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A or HM74A. nih.goviiab.me This receptor is highly expressed in adipocytes (fat cells) and various immune cells, including macrophages, neutrophils, and dendritic cells. multispaninc.com The binding of nicotinic acid to HCA2 on adipocytes is responsible for mediating the drug's potent antilipolytic effect, which involves the inhibition of fat breakdown. multispaninc.comiiab.me The activation of HCA2 by nicotinic acid is a key mechanism behind its lipid-modifying effects. biosave.com Structural studies reveal that HCA2 exclusively couples to the Gi/o family of G-proteins. nih.gov

In addition to the high-affinity HCA2 receptor, nicotinic acid also binds to the Hydroxycarboxylic Acid Receptor 3 (HCA3), also known as GPR109B or HM74. wikipedia.org HCA3 is considered a low-affinity receptor for nicotinic acid. wikipedia.org While HCA2 is found in most mammals, the HCA3 receptor is present only in higher primates, including humans. multispaninc.comresearchgate.net It is also expressed in adipocytes and is involved in the inhibition of lipolysis. researchgate.net The primary endogenous agonist for HCA3 is 3-hydroxyoctanoic acid, an intermediate of β-oxidation. wikipedia.orgresearchgate.net

Receptor NameAlternative NamesAffinity for Nicotinic AcidKey Tissue ExpressionPrimary Function
HCA2 GPR109A, HM74A, NIACR1HighAdipocytes, Immune CellsAntilipolysis, Modulation of Immune Response
HCA3 GPR109B, HM74, NIACR2LowAdipocytes, Immune CellsAntilipolysis

This table summarizes the characteristics of the high- and low-affinity receptors for nicotinic acid.

The binding of nicotinic acid to its receptors, particularly HCA2, initiates a specific signal transduction cascade. nih.gov These receptors are coupled to inhibitory G-proteins of the Gi/o family. nih.govnih.gov Upon activation, the Gi-protein dissociates into its Gαi and Gβγ subunits. The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). biosave.com This reduction in cAMP is a key step in the antilipolytic effect observed in adipocytes. iiab.me The dissociated Gβγ subunits can also regulate distinct downstream effector molecules, such as certain isoforms of phospholipase C-β (PLC-β) and phosphatidylinositol 3-kinase (PI3K), further propagating the signal within the cell. nih.gov This Gi-protein-mediated pathway is central to the pharmacological actions of nicotinic acid. nih.govnih.gov

Gene Expression Modulation and Transcriptional Pathways

Beyond its immediate effects through GPCR signaling, nicotinic acid also influences cellular function by modulating the expression of key genes involved in lipid metabolism. This is achieved through the regulation of specific transcriptional pathways, notably involving nuclear receptors like PPARγ and LXRα. nih.govkarger.com

Research has demonstrated that nicotinic acid can increase the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Liver X Receptor-alpha (LXRα). nih.gov In studies using adipocytes, nicotinic acid treatment led to a dose-dependent stimulation of both PPARγ and LXRα mRNA expression. karger.com This effect has also been observed in other cell types, such as macrophages. nih.gov PPARγ is a key regulator of adipogenesis and lipid storage, while LXRα is a critical sensor of cellular cholesterol levels. karger.comresearchgate.net By upregulating these transcription factors, nicotinic acid can initiate broader changes in the genetic programming of lipid handling within the cell. nih.govalliedacademies.org

The upregulation of PPARγ and LXRα by nicotinic acid directly leads to the increased expression of the ATP-binding cassette transporter A1 (ABCA1). karger.comalliedacademies.org LXRα is a primary positive regulator of ABCA1 gene transcription. alliedacademies.org The ABCA1 transporter plays an essential role in the initial steps of high-density lipoprotein (HDL) formation by mediating the efflux of cellular cholesterol to lipid-poor apolipoprotein A-I (ApoA-I). nih.govnih.gov Studies have shown that nicotinic acid increases ABCA1 mRNA and protein levels, which enhances this cholesterol efflux process. karger.comnih.gov This stimulation of the PPARγ-LXRα-ABCA1 pathway is considered a significant mechanism through which nicotinic acid contributes to raising HDL levels. nih.govkarger.com Knocking down LXRα via RNA interference has been shown to suppress the niacin-induced lipidation of ApoA-I, confirming the critical role of this pathway. nih.govresearchgate.net

Gene/ProteinEffect of Nicotinic AcidMediating PathwayFunctional Outcome
PPARγ Increased mRNA ExpressionDirect or IndirectUpregulation of LXRα and ABCA1
LXRα Increased mRNA ExpressionPPARγ-dependentUpregulation of ABCA1
ABCA1 Increased mRNA and Protein ExpressionLXRα-dependentIncreased cholesterol efflux to ApoA-I

This table details the impact of nicotinic acid on key genes in lipid metabolism pathways.

Influence on CETP and Apolipoprotein A1 Expression

Nicotinic acid plays a significant role in lipid management, partly by modulating the expression and activity of Cholesteryl Ester Transfer Protein (CETP) and influencing the levels of Apolipoprotein A1 (ApoA-I). Research in animal models has demonstrated that nicotinic acid can dose-dependently decrease the hepatic expression of CETP. ahajournals.orgahajournals.org In one study using APOE*3Leiden.CETP mice, niacin treatment led to a reduction in hepatic CETP mRNA expression by up to 88%. ahajournals.org This reduction in the liver's production of CETP translates to lower levels of the protein in the bloodstream. ahajournals.orgnih.gov

The diminished CETP activity curtails the transfer of cholesteryl esters from high-density lipoproteins (HDL) to very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL). ahajournals.org This mechanism is a key contributor to the HDL-cholesterol (HDL-C) raising effect of nicotinic acid. ahajournals.orgahajournals.orgnih.gov By inhibiting CETP, nicotinic acid effectively allows HDL particles to retain their cholesterol, leading to an increase in circulating HDL-C levels. ahajournals.orgmdpi.com

Consequently, this process also affects Apolipoprotein A1 (ApoA-I), the primary protein component of HDL. Studies have shown that nicotinic acid administration increases plasma ApoA-I levels. ahajournals.orgmdpi.com This is achieved not only by potentially increasing ApoA-I production but also by reducing its clearance from the plasma. ahajournals.orgahajournals.org Specifically, by reducing the CETP-mediated lipid transfer, there is an increased lipidation of ApoA-I, which results in larger HDL particles and a reduced uptake and clearance of ApoA-I by the kidneys. ahajournals.org In APOE*3Leiden.CETP mice, niacin was found to decrease the uptake of ApoA-I by the kidneys by up to 90%. ahajournals.orgahajournals.org

Table 1: Effects of Nicotinic Acid on CETP and ApoA-I in Preclinical Models
ParameterEffectObserved Reduction/IncreaseReference
Hepatic CETP mRNA ExpressionDecreaseUp to 88% ahajournals.org
Plasma CETP MassDecreaseUp to 45% ahajournals.orgahajournals.org
Plasma CETP ActivityDecreaseUp to 52% ahajournals.orgahajournals.org
Plasma ApoA-I LevelsIncreaseUp to 72% ahajournals.org
Renal Uptake of ApoA-IDecreaseUp to 90% ahajournals.orgahajournals.org

Activation of Transcription Factors (e.g., FOXO1)

The molecular actions of nicotinic acid extend to the regulation of key transcription factors, including the Forkhead box protein O1 (FOXO1). plos.orgnih.gov FOXO1 is a crucial regulator of cellular processes such as metabolism, proliferation, and stress resistance. plos.orgnih.gov Research indicates that nicotinic acid can induce post-translational modifications of FOXO1, which alters its activity and influence on gene expression. plos.orgnih.gov

In studies on insulin-sensitive tissues like the liver, muscle, and adipose tissue, some of the effects of nicotinic acid on gene expression are believed to be associated with these changes in FOXO1. plos.orgnih.gov While insulin (B600854) typically inhibits FOXO1 activity through phosphorylation, nicotinic acid may influence FOXO1 through other pathways. plos.orgnih.gov One proposed mechanism involves the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD)-dependent deacetylase Sirtuin-1 (SIRT1). plos.org Nicotinic acid supplementation could potentially increase NAD concentrations, activating SIRT1, which in turn can deacetylate FOXO1. plos.org This deacetylation is thought to increase the transcriptional activity of FOXO1. plos.orgfrontierspartnerships.org FOXO transcription factors, by regulating the expression of the nicotinamide phosphoribosyltransferase (Nampt) gene, can control lipid metabolism in the liver. nih.gov

Regulation of Cellular Metabolic Processes at the Molecular Level

Adipocyte Lipolysis Inhibition Mechanisms

One of the most well-documented effects of nicotinic acid is its potent inhibition of lipolysis in adipocytes (fat cells). nih.govphysiology.org This action is mediated primarily through its binding to a specific G-protein-coupled receptor known as hydroxycarboxylic acid receptor 2 (HCA2), formerly GPR109A, which is highly expressed on the surface of adipocytes. nih.govnih.gov

Upon binding, nicotinic acid activates the receptor, which leads to the inhibition of the enzyme adenylyl cyclase. This reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). physiology.org A decrease in cAMP levels leads to the inactivation of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (B570770) (HSL). HSL is the rate-limiting enzyme for the hydrolysis of stored triglycerides into free fatty acids (NEFA) and glycerol. nih.govphysiology.org By inhibiting this pathway, nicotinic acid acutely and effectively suppresses the release of NEFA from adipose tissue into the bloodstream. nih.gov It is worth noting that upon prolonged treatment, adipocyte lipolysis tends to normalize, suggesting adaptive changes within the cells, such as the downregulation of phosphodiesterase 3B (PDE3B). nih.govphysiology.org

Inhibition of Key Enzyme Activities (e.g., Diacylglycerol O-acyltransferase 2)

Beyond its effects on adipocytes, nicotinic acid directly impacts hepatic lipid metabolism by inhibiting key enzymes involved in triglyceride synthesis. nih.govcaldic.com Specifically, research has identified Diacylglycerol O-acyltransferase 2 (DGAT2) as a major target. nih.govnih.gov DGAT2 is a critical enzyme that catalyzes the final step in the synthesis of triglycerides. nih.govcaldic.com

Studies using the human hepatoma cell line HepG2 have shown that nicotinic acid directly and dose-dependently inhibits the activity of microsomal DGAT. nih.govcaldic.com The IC50, or the concentration required to inhibit 50% of the enzyme's activity, was found to be 0.1 mM. nih.govcaldic.com Further investigation revealed that this inhibition is selective for DGAT2, with no significant effect on the activity of DGAT1. nih.govresearchgate.net Enzyme kinetic analyses demonstrated that nicotinic acid acts as a noncompetitive inhibitor of DGAT2. nih.govcaldic.com This means it does not compete with the substrates (diacylglycerol or oleoyl-CoA) for the enzyme's active site but rather binds to a different site, thereby reducing the enzyme's catalytic efficiency (Vmax) without changing its affinity for its substrates (Km). nih.govcaldic.com This direct inhibition of DGAT2 contributes to the reduction in hepatic triglyceride synthesis and the subsequent secretion of atherogenic lipoproteins. nih.govnih.gov

Table 2: Nicotinic Acid Inhibition of DGAT2 in HepG2 Cells
ParameterFindingReference
Target EnzymeDiacylglycerol O-acyltransferase 2 (DGAT2) nih.govresearchgate.net
Effect on DGAT1No significant inhibition nih.govresearchgate.net
Mechanism of InhibitionDirect, Noncompetitive nih.govcaldic.com
IC500.1 mM nih.govcaldic.com
Kinetic EffectDecreased apparent Vmax, constant apparent Km nih.govcaldic.com

Anti-inflammatory, Anti-oxidant, and Anti-apoptotic Activities (In Vitro and Preclinical Cellular Models)

Cellular Mechanisms of Anti-inflammatory Effects

Nicotinic acid exhibits significant anti-inflammatory properties that are independent of its effects on lipids. nih.govopencardiovascularmedicinejournal.com These effects are particularly relevant in the context of atherosclerosis, which is recognized as a chronic inflammatory disease. opencardiovascularmedicinejournal.com In cellular models, nicotinic acid has been shown to act directly on immune cells like monocytes and macrophages to suppress inflammatory responses. nih.govnih.gov

This anti-inflammatory action is also mediated by the HCA2 (GPR109A) receptor. nih.govnih.gov Activation of this receptor in monocytes, when stimulated by agonists for Toll-like receptor 2 (TLR2) or Toll-like receptor 4 (TLR4), leads to a significant reduction in the secretion of key pro-inflammatory cytokines and chemokines. nih.gov Specifically, nicotinic acid has been shown to decrease the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govnih.gov

The underlying molecular mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Preincubation of monocytic cells with nicotinic acid reduces the phosphorylation of IKKβ and IκB-α, which are critical upstream activators of NF-κB. nih.govnih.gov This prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby profoundly inhibiting the transcription of pro-inflammatory genes. nih.govnih.gov Furthermore, nicotinic acid can potently inhibit monocyte adhesion to activated endothelial cells and reduce monocyte chemotaxis, both of which are crucial steps in the development of atherosclerotic lesions. nih.gov

In addition to its direct effects on immune cells, nicotinic acid has demonstrated potent antioxidant properties in various in vitro and in vivo studies. nih.govlibrarynmu.com It can inhibit vascular inflammation by decreasing the production of endothelial reactive oxygen species (ROS). nih.gov In hepatocytes, nicotinic acid supplementation has been shown to protect against oxidative stress-induced cell death by preventing declines in intracellular glutathione (B108866) (GSH) levels. nih.gov It also plays a role in activating antioxidant enzymes like catalase and superoxide (B77818) dismutase. librarynmu.commdpi.com

Furthermore, preclinical studies suggest nicotinic acid possesses anti-apoptotic activity. nih.govresearchgate.net In models of premature ovarian failure, for instance, administration of nicotinic acid inhibited follicular apoptosis caused by radiation and chemotherapy damage. researchgate.net It can also protect against apoptosis in keratinocytes and peripheral blood mononuclear cells induced by DNA damage. nih.gov

Antioxidative Modalities and Pathways

Nicotinic acid exerts its antioxidant effects through various direct and indirect mechanisms, contributing to the reduction of oxidative stress within the body. nih.govclinmedjournals.org One of its primary roles is in bolstering the glutathione redox cycle. nih.gov As a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), nicotinic acid is fundamental for the regeneration of reduced glutathione (GSH), a critical endogenous antioxidant. nih.govresearchgate.net The coenzyme NADPH, derived from niacin, is essential for the activity of glutathione reductase, which converts oxidized glutathione (GSSG) back to its reduced form, GSH. researchgate.net This process is vital for detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. nih.gov

Research has shown that nicotinic acid can protect against lipid peroxidation, a key process in cellular injury initiated by oxidative stress. nih.govclinmedjournals.org Studies in hypercholesterolemic patients have demonstrated that niacin treatment leads to a significant decrease in serum levels of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation. nih.gov Furthermore, nicotinic acid has been observed to increase the activity of paraoxonase 1 (PON1), an enzyme associated with high-density lipoprotein (HDL) that protects against lipid oxidation. nih.gov

The antioxidative capacity of nicotinic acid is also linked to its influence on various antioxidant enzymes. It has been shown to increase the activity of enzymes such as catalase and superoxide dismutase, which are crucial for neutralizing harmful molecules like hydrogen peroxide and superoxide radicals. clinmedjournals.org By decreasing the activity of enzymes that produce free radicals, such as NADPH oxidase and nitric oxide synthase (NOS), nicotinic acid further mitigates oxidative stress. clinmedjournals.org

Molecular Basis of Anti-apoptotic Actions

Nicotinic acid has been shown to possess anti-apoptotic properties, protecting cells from programmed cell death through the modulation of several key signaling pathways. frontiersin.org A significant mechanism is the activation of the PI3K/Akt signaling cascade, a pro-survival pathway. nih.gov Upon activation by nicotinic acid, this pathway leads to the phosphorylation and activation of Akt (also known as protein kinase B), which in turn phosphorylates and regulates a variety of downstream targets involved in cell survival and inhibition of apoptosis. nih.govnih.gov

One of the critical downstream effects of Akt activation is the regulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.gov Nicotinic acid treatment has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a key determinant in preventing the release of cytochrome c from the mitochondria, a critical step in the initiation of the caspase cascade and subsequent apoptosis. iiarjournals.org

Furthermore, nicotinic acid can inhibit the activity of caspases, a family of proteases that execute the final stages of apoptosis. frontiersin.org Research has demonstrated that pre-treatment with nicotinamide, a derivative of nicotinic acid, can significantly reduce the activity of caspase-1, caspase-3, and caspase-8 in response to cellular stress. nih.gov This inhibition of caspase activity directly prevents the cleavage of cellular substrates and the dismantling of the cell that occurs during apoptosis. nih.gov

The table below presents research findings on the effect of nicotinamide pre-treatment on caspase activity in neuronal cells undergoing anoxia.

CaspaseAnoxia Alone (μmol/min/g)Nicotinamide Pre-treatment (μmol/min/g)Percentage Decrease in Activity
Caspase-10.18 ± 0.040.09 ± 0.0250%
Caspase-30.28 ± 0.040.11 ± 0.0360.71%
Caspase-80.25 ± 0.040.08 ± 0.0468%

Data sourced from a study on neuronal cells, illustrating the significant reduction in caspase activity with nicotinamide pre-treatment, highlighting its anti-apoptotic potential. nih.gov

Preclinical and Mechanistic Investigations of Nicotinic Acid Action

In Vitro Cellular Model Studies

Adipocyte and Hepatocyte Cellular Responses

In vitro studies utilizing adipocyte and hepatocyte cell lines have been instrumental in dissecting the effects of nicotinic acid on lipid metabolism. In adipocytes, a primary action of nicotinic acid is the inhibition of lipolysis, which reduces the release of free fatty acids (FFA). nih.gov This effect is a key contributor to its lipid-modifying properties observed in vivo. Furthermore, nicotinic acid has been shown to influence gene expression in adipocytes, including increasing the expression of adiponectin and peroxisome proliferator-activated receptor-gamma (PPARγ), both of which are involved in insulin (B600854) sensitivity and lipid metabolism. nih.gov

In hepatocyte models, such as HepG2 cells, research indicates that nicotinic acid can inhibit the synthesis of triglycerides. nih.govgoogle.com Studies have demonstrated that nicotinic acid significantly inhibits palmitic acid-induced fat accumulation in these liver cells. google.com It has also been shown to reduce the secretion of very-low-density lipoprotein (VLDL) from the liver. nih.gov Additionally, nicotinic acid can increase the expression of ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from hepatocytes. nih.gov However, some studies have also reported that nicotinic acid can induce hepatic insulin resistance in vitro, a phenomenon associated with an increase in diacylglycerol content. nih.govresearchgate.net

Table 1: Effects of Nicotinic Acid on Adipocyte and Hepatocyte Cellular Models

Cell Type Key Cellular Response Observed Effect
Adipocytes Lipolysis Inhibition
Gene Expression Increased adiponectin and PPARγ
Hepatocytes Triglyceride Synthesis Inhibition
VLDL Secretion Reduction
Cholesterol Efflux Increased ABCA1 expression
Insulin Signaling Potential for induced insulin resistance

Macrophage and Immune Cell Modulation

Nicotinic acid exerts significant immunomodulatory effects, primarily through its interaction with the G protein-coupled receptor 109A (GPR109A), which is expressed on various immune cells, including macrophages. researchgate.netplos.orgjci.orgjci.org In vitro studies have shown that activation of GPR109A by nicotinic acid in macrophages can lead to a reduction in the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govresearchgate.netopencardiovascularmedicinejournal.com

This anti-inflammatory action is mediated, at least in part, by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Furthermore, nicotinic acid has been shown to promote the expression of genes involved in cholesterol efflux from macrophages, such as ATP-binding cassette transporter G1 (ABCG1), which can contribute to its anti-atherosclerotic properties. jci.org Research has also demonstrated that nicotinic acid can reverse the migratory arrest of macrophage foam cells induced by oxidized low-density lipoprotein (oxLDL), a critical process in the development of atherosclerosis. plos.org Additionally, nicotinic acid has been found to promote an antiviral innate immune response by inducing autophagy in a GPR109A-dependent manner. directivepublications.org

Table 2: Immunomodulatory Effects of Nicotinic Acid on Macrophages

Cellular Process Effect of Nicotinic Acid Underlying Mechanism
Pro-inflammatory Cytokine Secretion (TNF-α, IL-6, MCP-1) Reduction Inhibition of NF-κB pathway via GPR109A
Cholesterol Efflux Promotion Increased expression of ABCG1
Macrophage Migration Reversal of oxLDL-induced arrest Reduction of peroxynitrite formation
Antiviral Response Enhancement GPR109A-dependent induction of autophagy

Studies in Cancer Cell Lines and Chemosensitivity

The role of nicotinic acid in cancer is complex and appears to be context-dependent. Some in vitro studies suggest that nicotinic acid may have protective effects. For instance, by serving as a precursor for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), it supports cellular energy metabolism and DNA repair, which are crucial for genomic stability. nih.govmdpi.commdpi.com

Conversely, other research indicates that certain cancer cells can exploit nicotinic acid to their advantage. Some tumors overexpress nicotinic acid phosphoribosyltransferase (NAPRT), the rate-limiting enzyme for converting nicotinic acid to NAD+. nih.gov This allows these cancer cells to efficiently utilize nicotinic acid to maintain high NAD+ levels, which can enhance their ability to repair DNA damage caused by chemotherapy, potentially leading to chemoresistance. mdpi.com Studies have shown that in some cancer cell lines, such as certain breast and colon cancer cells, niacin may protect against apoptosis induced by anti-cancer agents like TRAIL. oncotarget.com Furthermore, nicotine (B1678760), a compound related to nicotinic acid, has been shown to promote the proliferation and migration of various cancer cell lines, including breast and lung cancer cells, through nicotinic acetylcholine (B1216132) receptor (nAChR) signaling. nih.gov

Modulation of DNA Repair Activities

Nicotinic acid is a precursor to NAD+, a critical coenzyme for the activity of poly (ADP-ribose) polymerases (PARPs), enzymes that play a vital role in DNA repair. nih.govpatsnap.comcellr4.orgresearchgate.net When DNA damage occurs, PARP-1 is activated and uses NAD+ to synthesize poly (ADP-ribose) chains, which signal and recruit other DNA repair proteins to the site of damage. nih.govpatsnap.com

In vitro studies have shown that maintaining adequate intracellular NAD+ levels through nicotinic acid supplementation can enhance DNA repair processes. nih.gov For example, nicotinamide, a related form of vitamin B3, has been shown to enhance the repair of UV radiation-induced DNA damage in human keratinocytes by preventing ATP depletion, which is necessary for the energy-dependent process of DNA repair. oup.com However, it is also important to note that very high concentrations of nicotinamide can inhibit PARP activity, which could potentially impair DNA repair in certain contexts. nih.govresearchgate.net

Animal Model Research for Mechanistic Elucidation

NAD+ Pathway Manipulation in Murine Models

Murine models have been invaluable for understanding the in vivo consequences of manipulating the NAD+ pathway with nicotinic acid. Studies in mice have demonstrated that niacin supplementation can effectively increase NAD+ levels in various tissues. researchgate.netnad.com This has been shown to have therapeutic effects in models of diseases characterized by NAD+ depletion, such as mitochondrial myopathy. nad.comyoutube.com In these models, niacin treatment improved mitochondrial function and muscle strength. youtube.com

Furthermore, research in mouse models of cancer cachexia has shown that depletion of NAD+ is a common feature. nih.gov Niacin supplementation in these cachectic mice corrected tissue NAD+ levels, improved mitochondrial metabolism, and ameliorated muscle wasting. nih.gov Animal studies have also been crucial in demonstrating the importance of NAD+ for genomic stability. Niacin deficiency in animal models leads to impaired DNA repair and an increased predisposition to cancer. nih.gov Conversely, targeting NAD+ metabolism by combining NAMPT inhibitors with niacin restriction has been shown to be synthetically lethal to neuroendocrine tumors in mice. researchgate.net

Mitochondrial Function and Energetics Studies

Nicotinic acid, as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), plays a critical role in mitochondrial function and cellular energetics. NAD+ is indispensable for the mitochondrial electron transport chain and oxidative phosphorylation, the primary processes for ATP production. frontiersin.org Studies have shown that deficiencies in niacin can impair mitochondrial function, leading to a deficit in cellular energy. frontiersin.org

In a study investigating the effects of nicotinic acid supplementation in sedentary older males, several key improvements in mitochondrial function were observed. The administration of nicotinic acid led to an increase in various mitochondrial respiratory states, including leak, maximal coupled, and maximal uncoupled respiration. nih.govnih.gov Furthermore, an increase in the protein content of specific components of the electron transport chain (ETC) was noted, specifically complex II (SDHB) and complex V (ATP5A), as well as an increase in citrate (B86180) synthase activity, a marker of mitochondrial mass. nih.govnih.gov These findings suggest that nicotinic acid can enhance mitochondrial health, particularly in the context of aging. nih.govnih.gov

Another study focusing on a cellular model of Alzheimer's disease demonstrated that nicotinic acid could attenuate mitochondrial dysfunction induced by amyloid β1-42. mdpi.com Specifically, pre-incubation with nicotinic acid helped to maintain the mitochondrial membrane potential and preserve the balance between mitochondrial fusion and fission, processes crucial for mitochondrial homeostasis and function. mdpi.com

The table below summarizes the observed effects of nicotinic acid on mitochondrial function from a study in older inactive males. nih.govnih.gov

Mitochondrial ParameterObservationProbability of Positive Change (pd)
Leak RespirationIncreased85.2%
Maximal Coupled RespirationIncreased90.8%
Maximal Uncoupled RespirationIncreased95.9%
Citrate Synthase ContentIncreased95.1%
Complex II (SDHB) Protein ContentIncreased74.5%
Complex V (ATP5A) Protein ContentIncreased82.3%

Neurological Pathway Investigations (e.g., Central Nervous System effects on neuronal health)

Nicotinic acid and its derivatives are crucial for neuronal health and development within the central nervous system (CNS). nih.gov Deficiencies in this vitamin have been linked to neurological deficits, dementia, and psychiatric disorders. nih.gov The neuroprotective effects of nicotinic acid are multifaceted and involve several molecular pathways.

One of the key mechanisms is its role in promoting neuronal survival and differentiation. In vitro studies have shown that nicotinamide, a derivative of nicotinic acid, can accelerate the differentiation of embryonic stem cells into neurons. nih.gov Furthermore, nicotinic acid treatment has been found to increase neurite outgrowth in primary cultured neurons, suggesting a role in promoting synaptic plasticity and axon growth. nih.gov

In the context of neurodegenerative diseases, such as Alzheimer's disease, nicotinic acid has demonstrated protective effects. It is believed to protect brain cells from stress and injury. nih.gov A prospective study indicated a protective effect against Alzheimer's disease and cognitive decline with higher dietary intake of niacin. nih.gov In a cellular model of Alzheimer's, nicotinic acid was shown to protect against amyloid β1-42-induced cytotoxicity in differentiated SH-SY5Y cells. mdpi.com This protection was associated with the preservation of mitochondrial function and the inhibition of the mitochondrial pathway of apoptosis. mdpi.com

The neuroprotective actions of nicotinic acid are also linked to the upregulation of neurotrophic factors. Studies have shown that niacin treatment can increase the expression of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin-related kinase B (TrkB), which are essential for neuron survival and axon growth following injury. nih.gov

Enzyme Activity Modulation Studies (e.g., Nicotinamide Phosphoribosyltransferase Inhibition Reversal)

Nicotinic acid plays a significant role in modulating the activity of enzymes central to NAD+ metabolism, including those in the salvage and de novo synthesis pathways. The conversion of nicotinic acid to NAD+ is facilitated by the Preiss-Handler pathway, which involves the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). oregonstate.edu

While not a direct reverser of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition, nicotinic acid can rescue cellular NAD+ levels in the presence of NAMPT inhibitors, provided the cells express NAPRT1. nih.gov This creates a synthetic lethal therapeutic opportunity for NAPRT1-deficient tumors, where NAMPT inhibitors can deplete NAD+ without the possibility of rescue by nicotinic acid. nih.gov

The activity of Poly(ADP-ribose) polymerases (PARPs) is also influenced by nicotinic acid availability. PARP-1, an enzyme critical for DNA repair, utilizes NAD+ as its sole substrate. nih.gov Niacin deficiency can impair PARP-1 function, leading to decreased genomic stability. nih.gov Conversely, while high concentrations of the related compound nicotinamide can inhibit PARP-1, adequate levels of nicotinic acid are necessary to supply the NAD+ required for proper PARP-1 activity in response to DNA damage. nih.gov

Sirtuins, a class of NAD+-dependent deacetylases involved in various cellular processes including metabolism and aging, are also modulated by the availability of NAD+. nih.gov By serving as an NAD+ precursor, nicotinic acid can indirectly influence sirtuin activity. frontiersin.org For instance, in human epidermal keratinocytes, nicotinic acid supplementation led to the up-regulation of mitochondrial superoxide (B77818) dismutase (SOD2) and sirtuin 3 (SIRT3), indicating a beneficial impact on mitochondrial function mediated by sirtuin activity. nih.gov

Studies on Cellular Homeostasis and Stress Response

Nicotinic acid is integral to maintaining cellular homeostasis and mounting effective responses to various cellular stressors, primarily through its role as a precursor for NAD+. NAD+ is a critical molecule in numerous cellular pathways, including those related to genome integrity and DNA repair. researchgate.net

In response to genotoxic stress, such as DNA damage induced by alkylating agents, the activation of PARPs leads to a depletion of cellular NAD+. researchgate.net Supplementation with NAD+ precursors like nicotinic acid can help replenish NAD+ levels, thereby supporting DNA repair mechanisms. researchgate.net Studies have shown that nicotinic acid can protect cells against apoptosis induced by various stressors, such as deoxycholate, which causes DNA damage, oxidative stress, and endoplasmic reticulum stress. nih.govresearchgate.net This protective effect is linked to its role in maintaining NAD+ pools necessary for DNA repair enzymes. researchgate.net

Nicotinic acid also contributes to cellular defense against oxidative stress. It has been shown to protect hepatocytes from cytotoxicity induced by hydrogen peroxide (H₂O₂). acs.org This protection is dependent on its intracellular metabolism to NAD+. acs.org In human aortic endothelial cells, nicotinic acid has been observed to inhibit vascular inflammation by reducing the production of reactive oxygen species (ROS). acs.org

Furthermore, nicotinic acid is involved in maintaining cellular homeostasis by influencing intracellular calcium concentrations and cytoskeleton organization. researchgate.net High concentrations of nicotinic acid have been shown to modulate intracellular calcium levels and lead to the disassembly of microtubule and F-actin cytoskeleton systems. researchgate.net

Analytical and Spectroscopic Characterization of Nicotinic Acid and Its Complexes

Chromatographic and Spectrophotometric Techniques for Analysis

Chromatographic and spectrophotometric methods are foundational for the quantitative and qualitative analysis of nicotinic acid in various matrices.

UV-Visible spectrophotometry is a widely used technique for the quantification of nicotinic acid due to its simplicity, speed, and cost-effectiveness. The method is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum. The analysis of nicotinic acid in dilute hydrochloric acid reveals a spectrum with characteristic peaks at approximately 213 nm and 261 nm. In ethanol, the maximum absorption wavelength (λmax) is consistently observed at 262 nm.

The technique's utility in quantitative analysis is established by demonstrating a linear relationship between absorbance and concentration, adhering to the Beer-Lambert law. For nicotinic acid in ethanol, linearity has been established in concentration ranges such as 1-19 µg/ml, with a high correlation coefficient (R² = 0.9991), indicating a strong linear relationship. This robust linearity allows for the accurate determination of nicotinic acid concentrations in bulk forms and various formulations.

Parameter0.1 M Hydrochloric AcidEthanolPhosphate (B84403) Buffer (pH 7.4)
λmax 213 nm, 261 nm262 nm261 nm
Linearity Range 6-24 mg/L1-19 µg/mL1-40 µg/mL
Correlation Coefficient (R²) > 0.9990.9991Not Specified

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique ideal for the separation, identification, and quantification of metabolites in complex biological samples. It is particularly valuable for analyzing nicotinic acid and its related compounds due to its high resolution and specificity.

Direct GC-MS methods have been developed for the simultaneous analysis of niacin and its common impurities without the need for chemical derivatization, which simplifies sample preparation and saves time. In a typical setup, a capillary column such as an HP-5ms (5%-phenyl)-methylpolysiloxane is used with helium as the carrier gas. The mass spectrometer is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity for the target analytes. This allows for the detection of compounds at very low concentrations, often in the parts-per-billion (ppb) range. GC-MS has been successfully applied to quantify nicotine (B1678760) and its primary metabolite, cotinine (B1669453), in biological fluids like plasma and urine, demonstrating its utility in metabolic studies.

ParameterMethod for Niacin & ImpuritiesMethod for Nicotine/Cotinine
Technique Direct GC-MS (No Derivatization)GC-MS
Column HP-5ms (5%-phenyl)-methylpolysiloxaneNot Specified
Detector Single Quadrupole Mass SpectrometerMS 5975C inert XL, EI/CI MSD
Mode Selected Ion Monitoring (SIM)Selected Ion Monitoring (SIM)
Key Application Simultaneous analysis of niacin and related impurities in food supplements.Determination of nicotine and cotinine in urine for passive smoking studies.
Quantifier Ions (m/z) Not specified for niacinNicotine: 162; Cotinine: 176

Advanced Spectroscopic Modalities

Advanced spectroscopic techniques provide detailed information about the molecular structure, connectivity, and conformation of nicotinic acid and its complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution.

¹H-NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. For nicotinic acid, the four protons on the pyridine (B92270) ring appear as distinct signals in the aromatic region of the spectrum. In a DMSO-d₆ solvent, the chemical shifts are assigned as follows: 9.15 ppm (H2), 8.83 ppm (H6), 8.3 ppm (H4), and 7.6 ppm (H5). The splitting patterns (e.g., doublet, doublet of doublets) and coupling constants provide information about the connectivity of the protons.

¹³C-NMR: Carbon-13 NMR provides information on the carbon framework of the molecule. The six carbon atoms of nicotinic acid give rise to six distinct signals. The carboxyl carbon is typically found furthest downfield (around 160-180 ppm), while the carbons of the pyridine ring appear in the aromatic region (around 120-150 ppm).

¹⁵N-NMR: Nitrogen-15 NMR is used to probe the nitrogen atoms within a molecule. Although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, it provides valuable structural information. In studies of complex molecules containing triazene (B1217601) moieties linked to other structures, ¹⁵N-NMR has been crucial for confirming the integrity of the nitrogen-containing chain. For instance, the central nitrogen in a 1,2,3-triazene chain can be identified by its characteristic chemical shift and its coupling to adjacent ¹³C nuclei (²JNC), which appears as a doublet in the ¹⁵N spectrum.

NucleusChemical Shift (δ) Range (ppm)General Observations for Nicotinic Acid
¹H 7.5 - 9.2Four distinct signals for the pyridine ring protons. The acidic proton of the carboxyl group is also observable.
¹³C 120 - 180Signals for five pyridine carbons and one carboxyl carbon. The carboxyl carbon is significantly downfield.
¹⁵N ~70 - 460 (Nitromethane Scale)Provides a specific signal for the pyridine nitrogen, helping to characterize its electronic environment and involvement in complexation.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are highly sensitive to changes in chemical structure and bonding.

For nicotinic acid, characteristic vibrational bands are observed for its functional groups. The C=O stretching vibration of the carboxylic acid group typically appears as a strong band in the FTIR spectrum around 1703-1714 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed in the 2800-3100 cm⁻¹ region. In the sodium nicotinate (B505614) salt, the deprotonation of the carboxylic acid results in a shift of the carboxylate (COO⁻) asymmetric stretching vibration to a lower frequency, typically around 1594 cm⁻¹. Both experimental analysis and computational methods, such as Density Functional Theory (DFT), are used to assign these vibrational modes precisely.

Vibrational ModeNicotinic Acid (Typical Wavenumber, cm⁻¹)Sodium Nicotinate (Typical Wavenumber, cm⁻¹)Technique
O-H Stretch (Carboxylic Acid) ~2500-3300 (broad)AbsentFTIR
C-H Stretch (Aromatic) ~3071-3081~3070-3090FTIR/Raman
C=O Stretch (Carboxylic Acid) ~1703-1714AbsentFTIR
COO⁻ Asymmetric Stretch Absent~1594FTIR
C=C/C=N Ring Stretching ~1594~1570-1600FTIR/Raman

Circular Dichroism (CD) and fluorescence spectroscopy are powerful biophysical techniques used to study the conformation and interactions of molecules, particularly chiral complexes and their interactions with macromolecules.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is used to analyze the structure of chiral molecules. While nicotinic acid itself is not chiral, its coordination to a metal center in the presence of other chiral ligands can induce chirality in the resulting complex. CD spectra are then used to probe the stereochemistry and distortion of the coordination sphere, such as identifying tetrahedral planar distortion in Schiff base complexes.

Fluorescence Spectroscopy: This technique provides information on the electronic excited states of a molecule and is sensitive to the local environment. It is particularly useful for studying the binding of molecules to macromolecules like proteins and DNA. For example, the interaction of a mononuclear zinc(II) complex of niacin with bovine serum albumin (BSA) was studied using fluorescence spectroscopy. The quenching of BSA's intrinsic tryptophan fluorescence upon binding of the complex indicated a static quenching mechanism, allowing for the determination of binding constants and the number of binding sites. Similarly, the formation of copper complexes with nicotinic acid can shift the emission maxima to longer wavelengths compared to the free ligand, providing insights into the electronic structure of the complex.

Absorption Spectroscopy and Complex Formation Detection

Absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, serves as a powerful tool for detecting the formation of complexes involving nicotinic acid. The electronic transitions within the nicotinic acid molecule give rise to characteristic absorption bands. When nicotinic acid is in an acidic solution, it exhibits distinct peaks at approximately 213 nm and 261 nm. starna.com The intensity of these absorption bands has been shown to be directly proportional to the concentration of the acid, following the Beer-Lambert law in ranges such as 6-24 mg/L. starna.com

The formation of a complex with another molecule or ion, such as the sodium ion, leads to changes in the electronic environment of the nicotinic acid molecule. These alterations are reflected in the UV-Vis absorption spectrum. For instance, the interaction of nicotinic acid as an n-electron donor with a π-acceptor can result in the formation of a charge-transfer complex, which is characterized by the appearance of a new, often intensely colored, absorption band at a longer wavelength. In one such study, a new band emerged at 464 nm, providing clear evidence of complex formation. asianpubs.orgresearchgate.net The stoichiometry of these complexes can also be determined using spectrophotometric methods, with studies indicating a 1:1 ratio for certain charge-transfer complexes. asianpubs.orgresearchgate.net

Table 1: UV Absorption Maxima of Nicotinic Acid and a Charge-Transfer Complex

Compound Wavelength (λmax) Reference
Nicotinic Acid (in 0.1 M HCl) 213 nm, 261 nm starna.com
Nicotinic Acid-DDQ Complex 464 nm asianpubs.orgresearchgate.net

Calorimetry and Thermodynamic Characterization

Calorimetric techniques are essential for determining the thermodynamic parameters associated with the formation and binding of nicotinic acid complexes. These methods measure the heat changes that occur during chemical reactions or physical processes, providing direct insight into the enthalpy of these events.

Combustion Calorimetry for Enthalpy Determination

Combustion calorimetry is a fundamental technique for determining the standard enthalpy of formation (ΔfH°) of a compound. This is achieved by completely burning a known amount of the substance in a constant-volume calorimeter and measuring the heat released. For nicotinic acid, the standard enthalpy of combustion (ΔcH°) has been determined to be -2730.67 ± 0.57 kJ/mol. nih.govnih.govnist.gov From this value, the standard molar enthalpy of formation of crystalline nicotinic acid at 298.15 K has been calculated as -344.97 ± 0.62 kJ/mol. nih.govnih.govnist.gov Another study reports a similar value of -344.7 ± 1.2 kJ·mol⁻¹. researchgate.net

For the sodium salt, sodium nicotinate, the standard molar enthalpy of formation has been determined through methods other than direct combustion. One study, utilizing the enthalpy change of a solid-phase reaction, reported the standard molar enthalpy of formation of sodium nicotinate to be (-548.96 ± 1.11) kJ/mol. researchgate.net

Table 2: Enthalpy of Formation Data for Nicotinic Acid and Sodium Nicotinate

Compound Enthalpy of Combustion (ΔcH°) Standard Enthalpy of Formation (ΔfH°) Reference
Nicotinic Acid -2730.67 ± 0.57 kJ/mol -344.97 ± 0.62 kJ/mol nih.govnih.govnist.gov
Sodium Nicotinate Not available -548.96 ± 1.11 kJ/mol researchgate.net

Solution Calorimetry for Binding Energetics

Solution calorimetry is employed to measure the heat changes upon dissolution or mixing of substances, which is particularly useful for determining the energetics of binding and complex formation in solution. The enthalpy change associated with the formation of sodium nicotinate has been investigated by measuring the standard molar enthalpies of dissolution in a solid-phase reaction between nicotinic acid and sodium acetate. researchgate.net The enthalpy change for this solid-phase reaction was determined to be (23.232 ± 0.509) kJ/mol. researchgate.net This value, in conjunction with the known standard molar enthalpies of formation of the other reactants and products, allows for the calculation of the standard molar enthalpy of formation of sodium nicotinate. researchgate.net

X-ray Diffraction and Structural Elucidation

Crystal Structure Determination

Single-crystal X-ray diffraction analysis of sodium nicotinate (Na⁺·C6H4NO2⁻) has provided a detailed picture of its crystal structure. The compound crystallizes in the monoclinic system with the space group C2/c. researchgate.net The asymmetric unit contains two unique sodium atoms and two unique pyridine-3-carboxylate ligands. researchgate.net One of the sodium atoms and one of the nicotinate ligands are located on a twofold rotation axis. researchgate.net

Table 3: Crystallographic Data for Sodium Nicotinate

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group C2/c researchgate.net
a 20.1983 (7) Å researchgate.net
b 3.8687 (1) Å researchgate.net
c 15.3952 (5) Å researchgate.net
β 124.968 (1)° researchgate.net
V 988.34 (6) ų researchgate.net
Z 8 researchgate.net

Analysis of Molecular Packing and Intermolecular Interactions

The crystal structure of sodium nicotinate reveals a complex three-dimensional coordination polymer. The sodium atoms are coordinated by the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group of the nicotinate ligands. researchgate.net This extensive coordination leads to the formation of infinite chains of [Na(nicotinate)] units. researchgate.net

Specifically, the coordination environment around the sodium ions is intricate. One of the unique nicotinate ligands chelates to a sodium atom and bridges to four other sodium atoms. researchgate.net The other nicotinate ligand, lying on a twofold axis, bridges three sodium atoms. researchgate.net This arrangement results in the formation of infinite NaO2CR chains that are further linked by intrachain Na—N bonds, creating a robust three-dimensional network. researchgate.net The Na–O bond distances are predominantly in the range of 2.3352 (8) to 2.4416 (9) Å, although one longer Na–O interaction of 2.9577 (10) Å is also observed, indicating an unsymmetrical chelation. researchgate.net These strong ionic and coordinate bonds are the primary intermolecular interactions responsible for the stability of the crystal lattice.

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of materials like nicotinic acid and its complexes. These methods measure the change in a substance's physical properties as a function of temperature, providing critical insights into thermal stability, decomposition, and phase behavior.

Thermogravimetric Analysis (TG-DTA, TG-DSC) for Decomposition Pathways

Thermogravimetric Analysis (TGA), often coupled with Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), is employed to study the thermal stability and decomposition of sodium nicotinate. By monitoring the mass of a sample as it is heated at a controlled rate, researchers can identify the temperature ranges at which decomposition occurs and determine the nature of the gaseous products evolved.

Studies investigating the thermal behavior of sodium nicotinate have provided detailed information on its decomposition process. In an inert or oxidative atmosphere, the thermal decomposition of sodium nicotinate proceeds in distinct stages. The process ultimately leads to the formation of sodium carbonate as the final solid residue at elevated temperatures.

The decomposition pathway has been elucidated by analyzing the mass loss at each stage and identifying the gaseous products using coupled techniques like Fourier Transform Infrared Spectroscopy (FTIR). The primary gaseous products evolved during the thermal decomposition of sodium nicotinate include carbon monoxide, carbon dioxide, and pyridine. This indicates the breakdown of the pyridine ring and the carboxylate group.

In a study conducted in a dynamic air atmosphere, the thermal decomposition of sodium nicotinate was shown to conclude with sodium carbonate as the final residue up to a temperature of 765°C. The thermal decomposition up to 500°C involves the formation of sodium carbonate along with a carbonaceous residue.

The following table summarizes the key findings from the thermogravimetric analysis of sodium nicotinate.

Temperature RangeKey ObservationsMass Loss (%)Solid ResidueEvolved Gaseous Products
Up to 500°CInitial decompositionData not specifiedSodium carbonate and carbonaceous residueCarbon Monoxide (CO), Carbon Dioxide (CO2), Pyridine
Up to 765°CFinal decomposition stageData not specifiedSodium Carbonate (Na2CO3)

Phase Transition Studies via Thermal Methods

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are powerful techniques for studying phase transitions, such as melting, crystallization, and solid-solid transitions. These methods detect the heat flow associated with such thermal events, which appear as endothermic or exothermic peaks on a thermogram.

For sodium nicotinate, thermal analysis studies have primarily focused on its decomposition behavior at elevated temperatures. The TG-DTA curves for sodium nicotinate typically show the onset of decomposition as the dominant thermal event. Information regarding distinct, well-defined phase transitions, such as melting, prior to decomposition is not extensively detailed in the cited literature. The thermal decomposition process for sodium nicotinate begins without a clear melting event, proceeding directly to the breakdown of the compound. The absence of a distinct endothermic peak corresponding to fusion before the exothermic decomposition peaks suggests that the compound may decompose before it melts under the experimental conditions used.

Theoretical and Computational Studies on Nicotinic Acid Systems

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and properties of molecules. While extensive research has been conducted on nicotinic acid, specific computational studies on its sodium salt are less prevalent in the literature.

Optimized Geometries and Energetics

The geometric arrangement of atoms and the associated energies are fundamental properties that dictate the behavior of a chemical compound. For sodium nicotinate (B505614), these have been primarily investigated through experimental crystallographic studies, which can be complemented by theoretical calculations.

In the solid state, sodium nicotinate exists as a coordination polymer. The crystal structure reveals that the sodium cations are coordinated by the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group of the nicotinate anions. researchgate.net This coordination leads to the formation of a complex three-dimensional network. Specifically, the structure consists of two unique sodium atoms and two unique pyridine-3-carboxylate ligands. One of the sodium atoms and one of the nicotinate ligands are situated on a twofold crystallographic axis. The extensive coordination results in infinite chains of NaO2CR which are further linked by Na—N bonds within the chains. researchgate.net

The standard molar enthalpy of formation for solid sodium nicotinate has been determined experimentally. Through a designed thermochemical cycle, the standard molar enthalpy of formation, ΔfHm° [Na(C6H4NO2), s], was derived to be (-548.96 ± 1.11) kJ/mol. researchgate.net This value was obtained by combining the enthalpy change of a solid-phase synthesis reaction with other thermodynamic quantities. researchgate.net

While detailed DFT geometry optimizations of an isolated sodium nicotinate molecule or its hydrated clusters are not extensively reported in publicly available literature, such calculations would typically involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. For the nicotinate anion itself, DFT studies on nicotinic acid have shown that the orientation of the carboxyl group relative to the pyridine ring is a key conformational feature.

Table 1: Selected Interatomic Distances in Crystalline Sodium Nicotinate

Atom 1 Atom 2 Distance (Å)
Na1 O1 2.3352
Na1 O3 2.4416
Na2 O1 2.9577
Na2 O2 2.3980

Note: The table presents a selection of bond lengths from the crystal structure, illustrating the coordination environment of the sodium ions. The values are indicative of the interactions within the solid-state structure. researchgate.net

Prediction of Vibrational Spectra and Structural Parameters

Theoretical prediction of vibrational spectra, typically using DFT, is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. The calculation of harmonic vibrational frequencies can help in the assignment of spectral bands to specific molecular motions.

There is a significant body of research on the theoretical and experimental vibrational spectra of nicotinic acid and its derivatives. nih.gov For nicotinic acid, DFT calculations have been used to analyze the vibrational modes, and the results have shown good agreement with experimental FTIR and Raman spectra. jocpr.com These studies have also investigated the influence of conformational changes, such as the orientation of the carboxyl group, on the vibrational frequencies.

However, specific theoretical studies predicting the vibrational spectra of sodium nicotinate are not readily found in the surveyed literature. The presence of the sodium ion and the resulting ionic bond would be expected to significantly influence the vibrational modes of the carboxylate group compared to the carboxylic acid group in nicotinic acid. In particular, the characteristic C=O and O-H stretching vibrations of the carboxylic acid would be replaced by symmetric and asymmetric stretching vibrations of the COO- group in the nicotinate anion. These modes would also be influenced by the coordination to the sodium ion.

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and molecular docking are computational techniques used to study the dynamic behavior of molecules and their interactions with other molecules, respectively.

Ligand-Receptor Binding Simulations

Molecular docking and MD simulations are extensively used to study the binding of ligands to biological receptors. In the context of nicotinic acid systems, these simulations have been primarily focused on the interaction of nicotinic acid and its analogues with nicotinic acetylcholine (B1216132) receptors (nAChRs). These studies are crucial for understanding the mechanism of action of these compounds as therapeutic agents.

Research in this area has explored how nicotinic acid and related molecules bind to the orthosteric site of nAChRs. arxiv.org For instance, docking simulations have been performed on the α4β2 nAChR to analyze the binding modes of various nicotine (B1678760) analogues. arxiv.org These simulations help in rationalizing the differences in binding affinity and functional potency among different derivatives. The binding of an agonist to the nAChR induces conformational changes that lead to the opening of the ion channel. dntb.gov.ua

It is important to note that these ligand-receptor binding simulations focus on the nicotinate moiety or related structures as the ligand and a protein as the receptor. There is a lack of specific molecular docking or binding simulation studies in the public domain that treat nicotinic acid sodium itself as a ligand to a specific receptor, separate from the general studies of nicotinic acid.

Conformational Dynamics and Stability

Molecular dynamics simulations can provide detailed information about the conformational changes and stability of molecules over time. MD studies of nicotinic acid and its derivatives have often been performed in the context of their interaction with receptors or in solution to understand their dynamic behavior.

For example, MD simulations have been used to investigate the conformational dynamics of the neurotransmitter binding site in nicotinic receptors upon agonist binding. researchgate.net These simulations have revealed complex conformational rearrangements, such as the "flip" of the agonist within the binding pocket and the "flop" of a loop region of the receptor, which are crucial for receptor activation. researchgate.net

Specific MD simulations focusing solely on the conformational dynamics and stability of this compound in solution are not widely reported. Such simulations could provide insights into the hydration structure around the sodium ion and the nicotinate anion, the dynamics of the ion pair, and the conformational flexibility of the nicotinate anion in an aqueous environment.

Thermodynamic Modeling of Interactions in Solution

The behavior of ions in solution is governed by complex thermodynamic equilibria. Thermodynamic modeling allows for the quantification of these interactions.

The interaction between the nicotinate anion (L⁻) and sodium ions (Na⁺) in aqueous solution has been investigated through potentiometric titrations at various temperatures and ionic strengths. These studies aim to determine the stability constants of the complexes formed.

The formation of a weak complex between the nicotinate anion and the sodium ion can be represented by the equilibrium:

Na⁺ + L⁻ ⇌ NaL

The stability constant (K) for this equilibrium provides a measure of the strength of the interaction. Thermodynamic models, such as the Debye-Hückel type equation, Specific Ion Interaction Theory (SIT), and the Pitzer model, are applied to account for the effect of ionic strength on these equilibria and to determine the stability constants at standard state (zero ionic strength).

A study on the interaction of nicotinic acid with various cations, including Na⁺, in NaCl aqueous solutions has been conducted across a range of temperatures (283.15 K to 383.15 K) and ionic strengths. This research provides valuable parameters for calculating stability constants under different conditions and for speciation studies in various fluids. The results from such studies are crucial for understanding the bioavailability and transport of nicotinic acid and its salts in biological systems.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Sodium nicotinate
Nicotinic acid

Debye–Hückel and Specific Ion Interaction Theory Applications

To understand the behavior of electrolytes in solution, theoretical models are essential for predicting activity coefficients, which deviate from unity in real solutions due to ion-ion interactions. The Debye–Hückel theory provides a fundamental model for calculating these coefficients in dilute solutions. researchgate.netnih.gov It posits that each ion is surrounded by an "ionic atmosphere" of oppositely charged ions. researchgate.net This ionic cloud shields the central ion, and the theory allows for the calculation of the effects of these electrostatic interactions on the thermodynamic properties of the solution. nih.gov

However, the Debye–Hückel theory is accurate only at very low concentrations. dovepress.com For more concentrated solutions, extensions and alternative models are necessary. The Specific Ion Interaction Theory (SIT) is a significant extension of the Debye-Hückel framework. dovepress.com SIT refines the model by adding specific interaction coefficients for each pair of oppositely charged ions in the solution, accounting for short-range, non-electrostatic forces. dovepress.commdpi.com This approach allows for more accurate estimations of single-ion activity coefficients at higher ionic strengths. dovepress.com

In the context of nicotinic acid systems, these models are applied to study its protonation equilibria in the presence of background electrolytes like sodium chloride (NaCl). A Debye–Hückel type equation is one of the models used to account for the dependence of stability constants on ionic strength, enabling the calculation of these constants under various experimental conditions. Current time information in Las Vegas, NV, US. The SIT model is also applied for the same purpose, providing parameters that help to standardize data to a reference state of infinite dilution and to calculate stability constants at different ionic strengths. Current time information in Las Vegas, NV, US.

Table 1: Application of Debye-Hückel and SIT Models to Nicotinic Acid Systems

Pitzer and van't Hoff Models for Ionic Strength and Temperature Dependencies

For systems with high ionic strength, the Pitzer model is one of the most widely used and successful frameworks for describing ionic interactions. dntb.gov.ua The Pitzer equations extend the Debye-Hückel theory by incorporating a virial equation approach, which includes terms to account for interactions between pairs and triplets of ions. dntb.gov.ua This semi-empirical model is highly dependent on experimental data to determine its specific interaction parameters but can accurately predict activity and osmotic coefficients over a broad range of concentrations. dntb.gov.uanih.gov

The van't Hoff equation is fundamental in thermodynamics for describing the temperature dependence of equilibrium constants. It relates the change in the equilibrium constant to the change in temperature and the standard enthalpy change (ΔH°) of the reaction.

In studies of nicotinic acid, both the Pitzer and van't Hoff models have been applied to comprehensively analyze its interaction with ions like H+ and Na+ across various temperatures and ionic strengths. Current time information in Las Vegas, NV, US. The models are used in conjunction to account for both ionic strength and temperature dependencies, allowing for the determination of thermodynamic parameters such as enthalpy changes for protonation reactions. Current time information in Las Vegas, NV, US. This integrated approach enables the calculation of stability constants for species like sodium nicotinate at any temperature or ionic strength within the experimental range. Current time information in Las Vegas, NV, US.

Table 2: Pitzer and van't Hoff Models in Nicotinic Acid Studies

Co-sphere Overlap Models and McMillan–Mayer Theory

The interactions between solutes in an aqueous solution can be described conceptually using co-sphere overlap models. Each solute molecule or ion is surrounded by a "hydration co-sphere," a region of water molecules whose properties (like structure and orientation) are influenced by the solute. When two solutes approach each other, their hydration co-spheres overlap, leading to a net change in the thermodynamic properties of the system, such as volume and enthalpy. The nature of this interaction depends on the type of solutes. For instance, the overlap of hydration co-spheres between ionic and hydrophilic groups can be a predominant interaction in aqueous solutions of nicotinic acid. scispace.com Studies on nicotinic acid in the presence of other solutes have analyzed these interactions in terms of ion–dipolar, hydrophobic–hydrophobic, and hydrophilic–hydrophobic group interactions. scispace.comresearchgate.net

The McMillan–Mayer theory of solutions provides a rigorous statistical mechanics framework for quantifying these solute-solute interactions. nih.gov It relates the osmotic pressure of a solution to a virial expansion in terms of solute concentrations. The coefficients of this expansion, known as osmotic virial coefficients (B2, B3, etc.), represent the interactions between pairs, triplets, and higher-order clusters of solute molecules. nih.gov These coefficients can be calculated from experimental thermodynamic data and provide a quantitative measure of the net repulsive or attractive forces between solute molecules in the solvent. nih.gov This theoretical approach allows for the decomposition of solute-solute interactions into contributions from different forces, providing a deeper understanding of the solution's non-ideal behavior. nih.gov

Table 3: Solute Interaction Models for Nicotinic Acid Systems

Structure–Activity Relationship (SAR) Modeling based on Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies fundamental to drug discovery and medicinal chemistry. oncodesign-services.com These approaches aim to correlate the chemical structure of a series of compounds with their biological activity. oncodesign-services.com By systematically modifying parts of a molecule and observing the resulting changes in activity, researchers can identify the key structural features—known as pharmacophores—that are essential for the desired biological effect. oncodesign-services.com

Computational techniques like 3D-QSAR have become powerful tools in this field. Methods such as Comparative Molecular Field Analysis (CoMFA) and GRID/GOLPE analysis are used to build predictive models. researchgate.netnih.govacs.org These models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or other properties are predicted to increase or decrease biological activity. researchgate.netnih.gov

For nicotinic acid and its derivatives, SAR studies are crucial for designing new compounds with enhanced therapeutic properties, such as vasorelaxant or antioxidant effects. mdpi.comnih.gov For example, studies on thionicotinic acid derivatives have shown how modifications to the carboxylic acid group (e.g., converting it to an amide or nitrile) can significantly impact vasorelaxant activity. mdpi.com Molecular modeling is used to provide mechanistic insights into these observed activities. nih.gov Similarly, QSAR studies on related nicotinic ligands have revealed that steric factors are of major importance for receptor affinity; for instance, bulky substituents at certain positions on the pyridine ring can reduce affinity, while other structural modifications can enhance it. nih.govacs.org

Table 4: SAR and QSAR Findings for Nicotinic Acid and Related Compounds

Interactions of Nicotinic Acid with Biological and Chemical Systems

Protein Binding and Conformational Changes

The binding of small molecules like nicotinic acid to plasma proteins is a critical factor in their bioavailability and transport throughout the body. Serum albumins, being the most abundant proteins in the blood, are primary carriers for numerous endogenous and exogenous compounds.

Bovine Serum Albumin (BSA) is frequently used as a model transport protein to study drug-protein interactions due to its structural similarity to human serum albumin. Studies have shown that nicotinic acid binds to BSA, and this interaction is a key area of research for understanding its pharmacokinetics. The binding is characterized by a sequential process, with evidence suggesting at least two binding sites. Calorimetric results indicate that the initial binding event has a stronger affinity, on the order of 10⁴ M⁻¹, than subsequent binding events.

The interaction is driven by a combination of forces. Research indicates a significant contribution from both electrostatic and hydrophobic interactions in the binding process. Molecular docking studies, combined with experiments using specific site probes, have suggested that nicotinic acid binds with a stronger affinity at Sudlow site I, located in subdomain IIA of BSA. Furthermore, ¹H-NMR and docking analyses have revealed that π-π interactions also play a role in the binding of nicotinic acid to BSA.

Table 1: Binding Parameters for Nicotinic Acid Interaction with Bovine Serum Albumin

Parameter Value Method Reference
Binding Affinity (K) ~10⁴ M⁻¹ (for the first site) Calorimetry
Binding Stoichiometry (n) Sequential binding with at least two sites Calorimetry, Fluorescence
Primary Binding Site Sudlow site I (subdomain IIA) Molecular Docking, Site Probe Experiments

A variety of biophysical techniques are employed to elucidate the specifics of the nicotinic acid-protein interaction. Spectroscopic methods, such as fluorescence and absorption spectroscopy, are powerful tools for this analysis. The intrinsic fluorescence of proteins like BSA, which is primarily due to tryptophan and tyrosine residues, can be "quenched" upon the binding of a ligand. Studies on nicotinic acid and its amide form, nicotinamide (B372718), have shown that they cause fluorescence quenching of BSA through a static mechanism, which implies the formation of a ground-state complex between the ligand and the protein. This complex formation is further supported by UV-Vis absorption spectroscopy.

Isothermal Titration Calorimetry (ITC) provides a direct measurement of the heat released or absorbed during a binding event. This technique allows for the simultaneous determination of the binding constant (Kₐ), stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering a complete thermodynamic profile of the interaction. Calorimetric studies of nicotinic acid binding to BSA have successfully detailed the sequential nature of the binding and have been corroborated by fluorescence studies. These analyses also reveal that the binding process induces conformational changes in the secondary structure of BSA.

Ion-Nicotinate Complexation and Solution Thermodynamics

The behavior of nicotinic acid in solution is governed by its ability to lose a proton (from its carboxylic acid group) and subsequently interact with various cations.

Nicotinic acid is a weak acid that can exist in different forms in solution depending on the pH: a protonated cation ([H₂L]⁺), a neutral molecule (HL), and a deprotonated anion (L⁻). The equilibrium between these species is characterized by protonation constants (or their logarithmic form, pKa values). The carboxylic acid group is more acidic than the pyridine (B92270) nitrogen. Potentiometric titrations are commonly used to determine these constants. The proton-ligand stability constant (pK₁) for the carboxylic group has been determined pH-metrically.

Table 2: Protonation Constants of Nicotinic Acid

Equilibrium Constant Typical Value Range Reference
HL ⇌ H⁺ + L⁻ pKₐ₁ 4.8 - 5.0
H₂L⁺ ⇌ H⁺ + HL pKₐ₂ 2.0 - 2.2

Note: L⁻ represents the nicotinate (B505614) anion, HL represents the neutral nicotinic acid molecule, and H₂L⁺ represents the N-protonated cation.

The nicotinate anion, with its carboxylate group and heterocyclic nitrogen atom, can act as a ligand, forming complexes with a wide range of metal ions. The stability of these complexes is a key aspect of its chemistry. Potentiometric studies have been used to determine the stability constants (log K) of nicotinate complexes with various metal ions.

Table 3: Stability Constants (log K₁) for 1:1 Nicotinate-Metal Complexes

Metal Ion log K₁ (in 36% Methanol-Water) log K₁ (in 30% Ethanol-Water) Reference
V(II) 3.32 3.12
Cr(II) 3.42 3.22
Fe(III) 4.12 3.92
Co(II) 3.62 3.42
Ni(II) 3.72 3.52
Cu(II) 3.92 3.72
Zn(II) 3.52 3.32

Conditions: Temperature 298K, Ionic Strength 0.1M NaClO₄

Interactions with Saccharides, Glycols, and Other Small Molecules

Nicotinic acid can form non-covalent interactions, particularly hydrogen bonds, with various small molecules containing hydroxyl groups, such as saccharides and glycols. A study on the binding of nicotinic acid to BSA in the presence of sucrose (B13894) indicated that hydrogen bonding did not significantly contribute to the protein-binding process itself, suggesting that direct interactions with the protein's hydrophobic and charged residues are dominant.

However, the fundamental capacity for hydrogen bonding is evident in nicotinic acid's interactions with water. Quantum chemical calculations have been used to study the structures and spectra of hydrogen-bonded nicotinic acid-water complexes. These studies show that the strength of the hydrogen bond between the pyridine nitrogen and a water molecule's hydrogen increases as more water molecules are added to the complex. Similar hydrogen bonding principles would apply to interactions with other hydroxyl-rich molecules like glycols and saccharides in solution. Studies involving propylene (B89431) glycol and hexylene glycol have explored the molecular and solute-solvent interactions in aqueous solutions of niacin, indicating the presence of such interactions.

Volumetric and Viscometric Studies of Solute-Cosolute Interactions

Volumetric and viscometric studies are powerful tools for understanding the interactions occurring in solution. Parameters such as apparent molar volume (Vϕ) and viscosity B-coefficients provide insights into solute-solvent and solute-solute interactions, which in turn relate to the structure-making or structure-breaking properties of the solute in solution. nih.gov

Apparent Molar Volume (Vϕ)

The apparent molar volume of a solute is a measure of the volume it occupies in a solution and is sensitive to solute-solvent interactions. For electrolytes like sodium nicotinate, Vϕ is influenced by the intrinsic volume of the ions and the effects of electrostriction, where the solvent molecules are compressed in the vicinity of the ions. Studies on aqueous solutions of sodium salts of other carboxylic acids have shown that the apparent molar volume can provide information on the hydration of the ions and their effect on the water structure. researchgate.net

Viscosity B-Coefficient

The viscosity of a solution is a measure of its resistance to flow and is influenced by the interactions between the solute and solvent molecules. The Jones-Dole equation is commonly used to describe the relative viscosity (ηr) of an electrolyte solution:

ηr = η/η₀ = 1 + A√c + Bc

where η and η₀ are the viscosities of the solution and the pure solvent, respectively, c is the molar concentration, A is the Falkenhagen coefficient related to ion-ion interactions, and B is the Jones-Dole B-coefficient, which accounts for ion-solvent interactions. scielo.org.co

The B-coefficient is particularly informative about the structure-making or structure-breaking effect of a solute. A positive B-coefficient suggests that the solute enhances the structure of the solvent (structure-maker), while a negative B-coefficient indicates a disruption of the solvent structure (structure-breaker). For salts, the B-coefficient is the sum of the individual ionic contributions. Studies on various sodium salts of organic acids can provide an indication of the expected behavior of sodium nicotinate in aqueous solutions. researchgate.net

To illustrate the type of data obtained from such studies, the following interactive table presents hypothetical data for a generic sodium salt of an aromatic carboxylic acid, as direct data for sodium nicotinate is not available.

Concentration (mol/L)Apparent Molar Volume (cm³/mol)Relative Viscosity
0.185.21.05
0.285.81.10
0.386.41.15
0.487.01.20
0.587.61.25

Note: The data in this table is illustrative and does not represent experimental values for nicotinic acid sodium.

Future Research Directions and Unresolved Academic Questions for Nicotinic Acid

Elucidation of Novel Molecular Targets and Pathways

The discovery of the G-protein coupled receptor GPR109A as a target for nicotinic acid has been a significant breakthrough in understanding its effects on lipid metabolism. nih.gov However, it is increasingly evident that the biological activities of nicotinic acid extend beyond this single receptor. Future research is poised to identify and characterize novel molecular targets and the downstream pathways they modulate.

Key areas of investigation include:

Receptor-Independent Mechanisms: Early in vitro studies suggested that nicotinic acid could impair the secretion of very-low-density lipoprotein (VLDL) by inhibiting triglyceride synthesis and promoting the degradation of Apolipoprotein B (ApoB) in liver cells. oregonstate.edu Further research is needed to fully elucidate these receptor-independent actions in major metabolic tissues like the liver and skeletal muscle. oregonstate.edu

Intracellular Signaling Cascades: The interaction of nicotinic acid with intracellular proteins and its ability to activate G proteins and modulate pathways such as JAK2–STAT3 and PI3K–Akt warrant deeper investigation. nih.gov Understanding how these pathways are activated and their specific contributions to the physiological effects of nicotinic acid is a critical unresolved question.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): The α7 nicotinic acetylcholine receptor, abundant in the nervous system and also present in non-neuronal cells, represents another potential target. nih.gov This receptor is involved in cognition, memory, neuroprotection, and inflammation, making it an attractive area for exploring the broader therapeutic applications of nicotinic acid and its derivatives. nih.gov

Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

The industrial production of nicotinic acid has traditionally relied on chemical methods that often involve harsh conditions and generate undesirable by-products. frontiersin.orgnih.govnih.gov A major thrust of future research is the development of more efficient, sustainable, and environmentally friendly synthetic methodologies.

Synthetic Method Description Advantages Challenges/Future Research
Biocatalytic Processes Utilization of microbial enzymes, such as nitrilases, to convert substrates like 3-cyanopyridine (B1664610) into nicotinic acid. frontiersin.orgnih.govHigh conversion rates, mild reaction conditions, eco-friendly. nih.govImproving enzyme catalytic efficiency and stability through genetic and enzyme engineering. frontiersin.orgnih.gov Screening for novel nitrilases using techniques like metagenomics. frontiersin.orgnih.gov
Gas-Phase Ammoxidation Industrial-scale process involving the reaction of 3-picoline with air and ammonia (B1221849) over a catalyst to produce 3-cyanopyridine, which is then hydrolyzed. nih.govWell-established process with high yield. researchgate.netRequires high temperatures and pressures; development of more efficient and selective catalysts. nih.gov
Liquid-Phase Oxidation Oxidation of substrates like 5-ethyl-2-methylpyridine (B142974) with nitric acid. nih.govContinuous process with high conversion and yield. nih.govHighly corrosive environment requiring specialized equipment; generation of nitrous oxide, a potent greenhouse gas. nih.govresearchgate.net
Electrochemical Synthesis An emerging green chemistry approach for the production of nicotinic acid.Potential for high efficiency and reduced environmental impact.Further development and optimization for industrial-scale application. researchgate.net

Future efforts will likely focus on optimizing biocatalytic systems, discovering novel enzymatic pathways, and refining green chemistry approaches to meet the growing demand for nicotinic acid in a sustainable manner.

Deeper Understanding of Metabolic Interconnections

Nicotinic acid is a precursor for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a coenzyme central to numerous metabolic processes. frontiersin.orgoregonstate.edu The intricate network of metabolic pathways involving nicotinic acid and its derivatives is still not fully understood.

Key unresolved questions include:

NAD+ Biosynthesis Pathways: The human body synthesizes NAD+ from various dietary precursors, including nicotinic acid, nicotinamide, nicotinamide riboside, and tryptophan, through distinct pathways like the Preiss-Handler pathway. oregonstate.edumdpi.com The regulation and interplay between these pathways, particularly under different physiological and pathological conditions, require further investigation.

Metabolite-Mediated Effects: Nicotinic acid is metabolized into several compounds, including nicotinuric acid and various nicotinamide derivatives. nih.govresearchgate.net There is evidence to suggest that these metabolites themselves may possess biological activity. nih.gov For instance, it has been proposed that nicotinyl coenzyme A (CoA), an intermediate in the formation of nicotinuric acid, may contribute to the hypolipidemic actions of nicotinic acid. nih.gov

Interactions with Other Metabolic Networks: The influence of nicotinic acid on the metabolism of free fatty acids, glucose, and insulin (B600854) is complex and requires further evaluation to understand the interplay between these interconnected metabolic systems. nih.gov Recent metabolomic studies have highlighted disruptions in nicotinate (B505614) and nicotinamide metabolism in conditions like polycythemia vera, suggesting broader connections to other metabolic pathways that are yet to be fully explored. mdpi.com

Exploring Non-Canonical Biological Activities in Model Systems

Beyond its established roles, there is growing interest in the non-canonical biological activities of nicotinic acid and its derivatives. Research using various model systems is crucial to uncover these novel functions.

Potential Non-Canonical Activity Model System Findings Future Research Directions
Anti-inflammatory Effects Newly synthesized nicotinic acid derivatives have shown significant anti-inflammatory activity in macrophage cell lines by inhibiting the production of inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2. nih.govIn vivo studies in animal models of inflammatory diseases to validate these findings and elucidate the underlying mechanisms. nih.gov
Antimicrobial Properties Novel acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have demonstrated promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comFurther synthesis and evaluation of derivatives to optimize antimicrobial potency and spectrum of activity. Investigation of the mechanism of antibacterial action. mdpi.com
Neuroprotection The α7 nicotinic acetylcholine receptor, a potential target for nicotinic acid, is implicated in neuroprotective processes. nih.govStudies in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's to explore the potential neuroprotective effects of nicotinic acid and its analogs. nih.gov
Genomic Stability As a precursor to NAD+, nicotinic acid is critical for the function of PARP enzymes and sirtuins, which are involved in DNA repair. oregonstate.eduIn vitro and in vivo studies to investigate the role of nicotinic acid in cancer prevention and genome maintenance. oregonstate.edu

These emerging areas of research highlight the potential for nicotinic acid and its derivatives to be repurposed for a wider range of therapeutic applications.

Development of Novel Analytical Techniques for In Situ Monitoring and Characterization

Accurate and sensitive quantification of nicotinic acid and its metabolites in biological systems is essential for both research and clinical applications. The development of advanced analytical techniques is a key area of future research.

Current and emerging analytical methods include:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection is a robust and widely used method for quantifying nicotinic acid and its metabolites in various biological samples. nih.govcreative-proteomics.com

Liquid Chromatography–Mass Spectrometry (LC-MS/MS): This technique offers unmatched sensitivity and specificity, enabling the detection of trace levels of nicotinic acid and its derivatives in complex biological matrices. creative-proteomics.comresearchgate.net It is considered the gold standard for comprehensive profiling of niacin metabolites. creative-proteomics.com

Supercritical Fluid Chromatography (SFC) coupled to Tandem Mass Spectrometry: SFC-MS/MS is emerging as a valuable tool for the analysis of hydrophilic metabolites like nicotinic acid and its derivatives, offering an alternative to traditional LC-based methods. nih.gov

Future research will likely focus on developing methods for in situ monitoring of nicotinic acid and its metabolites within living cells and tissues. This would provide unprecedented insights into the dynamic changes in their concentrations and spatial distribution in response to various stimuli.

Refinement of Theoretical Models for Predictive Capabilities

Computational modeling and theoretical studies are becoming increasingly important in drug discovery and understanding molecular interactions. The refinement of these models for nicotinic acid and its interactions with biological targets is a promising area for future research.

Key approaches include:

Molecular Docking and Dynamics Simulations: These computational techniques are used to predict the binding modes of nicotinic acid and its derivatives to target receptors, such as the α7 nicotinic acetylcholine receptor. nih.gov These models can provide valuable insights into structure-activity relationships and guide the rational design of novel agonists with enhanced potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models aim to correlate the chemical structure of compounds with their biological activity. Developing robust QSAR models for nicotinic acid derivatives can help in predicting the activity of new compounds before they are synthesized.

Machine Learning and Artificial Intelligence: The application of machine learning algorithms, such as decision forests, to large datasets of chemical structures and biological activities can enhance the predictive power of binding activity models. nih.govresearchgate.net These approaches can be used for high-throughput screening of potential therapeutic agents that target nicotinic acid-related pathways. nih.gov

The integration of computational modeling with experimental validation will be crucial for accelerating the discovery and development of novel therapeutic agents based on the nicotinic acid scaffold.

Q & A

Basic: How can researchers determine the purity and structural integrity of nicotinic acid sodium in experimental settings?

Methodological Answer:
Purity and structural validation require a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) quantifies purity by separating and detecting impurities .
  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy confirm structural integrity by identifying functional groups (e.g., carboxylic acid and pyridine ring in this compound) .
  • Mass Spectrometry (MS) provides molecular weight confirmation .
  • Thermogravimetric Analysis (TGA) assesses thermal stability and hydrate content .
    Standard protocols from NIST or peer-reviewed journals should guide parameter optimization .

Advanced: What experimental approaches are recommended to investigate the reaction mechanisms of this compound in redox or acid-base systems?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow spectrophotometry to monitor reaction rates under varying pH and temperature conditions. For example, details the oxidation mechanism of nicotinic acid by peroxomonosulfate, emphasizing pH-dependent protonation states and second-order kinetics .
  • Isotopic Labeling : Track oxygen or hydrogen transfer in redox reactions using 18O^{18}\text{O}-labeled water or deuterated solvents.
  • Computational Modeling : Apply density functional theory (DFT) to simulate transition states and validate experimental observations .

Basic: How should researchers design experiments to study the acid-base behavior of this compound in aqueous solutions?

Methodological Answer:

  • Titration Curves : Perform potentiometric titrations to determine pKa values. Use automated titrators with pH electrodes calibrated to NIST standards .
  • Buffer Capacity Analysis : Test buffering efficiency in physiological pH ranges (e.g., 4.5–7.4) using phosphate or carbonate buffers .
  • Spectrophotometric Monitoring : Track UV-Vis absorbance changes during protonation/deprotonation of the pyridine ring .
  • Control Variables : Maintain ionic strength with inert salts (e.g., NaCl) to minimize activity coefficient variations .

Advanced: What methodologies are effective for resolving contradictions in reported synthesis pathways for this compound derivatives?

Methodological Answer:

  • Comparative Kinetic Analysis : Replicate conflicting synthesis protocols under controlled conditions (temperature, solvent, catalyst) and compare yields/purity via HPLC .
  • Intermediate Characterization : Use in-situ IR or Raman spectroscopy to identify transient intermediates (e.g., nicotinic acid hydrazide) that may explain divergent pathways .
  • Meta-Analysis : Systematically review literature to identify common confounding factors (e.g., solvent polarity, side reactions) .

Advanced: How can mixed-effects modeling improve pharmacokinetic studies of this compound in preclinical models?

Methodological Answer:

  • Stochastic Differential Equations (SDEs) : Model population variability in drug absorption/metabolism, as demonstrated in obese Zucker rats .
  • Sensitivity Analysis : Compute gradients of the First-Order Conditional Estimation (FOCE) approximation to identify critical parameters (e.g., clearance rates) .
  • Cross-Species Validation : Compare model predictions across rodent and human-derived hepatocyte data to assess translatability .

Basic: What steps ensure reproducibility when validating new analytical methods for this compound quantification?

Methodological Answer:

  • Calibration Standards : Use certified reference materials (CRMs) from NIST or equivalent bodies .
  • Interlaboratory Comparisons : Share protocols with collaborators to test method robustness .
  • Statistical Validation : Calculate limits of detection (LOD), quantification (LOQ), and intra/inter-day precision (RSD <5%) .

Advanced: How can researchers leverage terahertz (THz) spectroscopy to characterize this compound's molecular dynamics?

Methodological Answer:

  • Mode Assignment : Combine experimental THz spectra with DFT simulations to assign absorption peaks to specific vibrational modes (e.g., torsional motion of the pyridine ring) .
  • Crystallographic Correlation : Cross-reference THz data with X-ray diffraction to link vibrational modes to crystal packing .
  • Hydration Studies : Analyze THz spectra under controlled humidity to probe hydrate formation .

Basic: What frameworks guide the formulation of rigorous research questions for this compound studies?

Methodological Answer:

  • PICOT Framework : Define Population (e.g., in vitro cell lines), Intervention (this compound dosage), Comparison (control groups), Outcome (e.g., NAD+ levels), and Timeframe .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Hypothesis-Driven Design : Use deductive reasoning to link acid-base properties (e.g., pH-dependent solubility) to biological outcomes .

Key Considerations

  • Data Integrity : Adhere to journal guidelines for experimental replication and data reporting (e.g., Beilstein Journal of Organic Chemistry standards) .
  • Ethical Compliance : Disclose conflicts of interest and validate animal/human study protocols through institutional review boards .
  • Interdisciplinary Collaboration : Integrate chemistry, pharmacology, and computational biology to address complex research gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.